molecular formula C6H9NO3 B3355975 4-Methyl-5-oxo-L-proline CAS No. 64481-08-9

4-Methyl-5-oxo-L-proline

Cat. No.: B3355975
CAS No.: 64481-08-9
M. Wt: 143.14 g/mol
InChI Key: XORPMPMQTVXEDJ-BKLSDQPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-oxo-L-proline is a specialized proline derivative offered for advanced chemical and biochemical research. As a modified amino acid, it belongs to the class of oxoprolines (or pyroglutamic acids), which are lactam structures where the free amino group of glutamic acid has cyclized to form a five-membered ring . Oxoproline scaffolds are of significant research interest due to their presence in biological systems and their utility in synthetic chemistry. While the specific applications of 4-Methyl-5-oxo-L-proline are an area of ongoing investigation, research on similar compounds suggests potential utility in several fields. Unmodified 5-oxoproline (pyroglutamic acid) is a natural humectant in skin and a component of the natural moisturizing factor (NMF), making related compounds of interest in dermatological research . Furthermore, oxoproline derivatives have been explored as site-specific infrared probes to study protein dynamics and local electrostatic environments, given the sensitivity of the C=O stretching vibration to its surroundings . The methylation at the 4-position may also make this compound a valuable building block or intermediate in the synthesis of more complex molecules, such as peptides or natural product analogs, including those featuring 4-alkyl-L-proline structures found in certain antibiotics and antitumor agents . Researchers can leverage this chemical to explore enzyme interactions with proline analogues, develop novel spectroscopic probes, or synthesize bioactive compounds. This product is strictly for research use and is not intended for diagnostic or therapeutic purposes. Please contact us for specific availability, pricing, and custom synthesis inquiries.

Properties

IUPAC Name

(2S)-4-methyl-5-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3-2-4(6(9)10)7-5(3)8/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/t3?,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORPMPMQTVXEDJ-BKLSDQPFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C[C@H](NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628405
Record name 4-Methyl-5-oxo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64481-08-9
Record name 4-Methyl-5-oxo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Methyl-5-oxo-L-proline from L-hydroxyproline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Introduction

4-Methyl-5-oxo-L-proline is a chiral cyclic amino acid derivative with significant potential in medicinal chemistry and drug development. Its rigidified conformation, conferred by the pyrrolidine ring and the quaternary center at the 4-position, makes it an attractive building block for the synthesis of conformationally constrained peptides and peptidomimetics. Such structures are invaluable for probing peptide-protein interactions and for the design of potent and selective therapeutic agents. The synthesis of this molecule, however, presents a significant challenge, particularly in controlling the stereochemistry at the C4 position. This guide provides a detailed, research-level overview of a robust synthetic route starting from the readily available and inexpensive chiral precursor, L-hydroxyproline. We will delve into the strategic considerations for each synthetic step, from protection and oxidation to the critical diastereoselective methylation and final cyclization, offering insights into the underlying chemical principles and providing detailed experimental protocols.

Retrosynthetic Analysis and Strategic Overview

The synthetic strategy is designed to leverage the inherent chirality of L-hydroxyproline to establish the desired stereochemistry in the final product. The retrosynthetic analysis reveals a multi-step pathway that hinges on the transformation of the 4-hydroxyl group into a methyl group with a defined stereochemical orientation.

Our forward synthetic plan, therefore, involves four key stages:

  • Protection of L-hydroxyproline: To prevent unwanted side reactions, the secondary amine and the carboxylic acid functionalities of the starting material will be protected. A tert-butyloxycarbonyl (Boc) group is selected for the amine due to its stability and ease of removal, while the carboxylic acid will be converted to a methyl ester.

  • Oxidation of the 4-hydroxyl group: The protected L-hydroxyproline will be oxidized to the corresponding 4-keto derivative. This transformation is crucial as it sets the stage for the introduction of the methyl group.

  • Diastereoselective Methylation: This is the most critical and challenging step of the synthesis. We will explore the formation of an enolate from the 4-keto intermediate, followed by methylation. The stereochemical outcome of this reaction will be directed by the existing stereocenter at C2.

  • Deprotection and Lactamization: The final step involves the removal of the protecting groups under acidic conditions, which will also facilitate the spontaneous cyclization (lactamization) of the amino acid to form the desired 5-oxo-proline ring structure.

Retrosynthesis Target 4-Methyl-5-oxo-L-proline Intermediate3 N-Boc-4-methyl-4-hydroxy-L-proline methyl ester Target->Intermediate3 Deprotection & Lactamization Intermediate2 N-Boc-4-oxo-L-proline methyl ester Intermediate3->Intermediate2 Grignard Addition (MeMgBr) Intermediate1 N-Boc-L-hydroxyproline methyl ester Intermediate2->Intermediate1 Oxidation StartingMaterial L-hydroxyproline Intermediate1->StartingMaterial Protection (Boc & Ester)

Caption: Retrosynthetic analysis of 4-methyl-5-oxo-L-proline.

Detailed Experimental Protocols

Part 1: Protection of L-hydroxyproline

Rationale: The protection of the secondary amine as a Boc-carbamate and the carboxylic acid as a methyl ester is essential to prevent their interference in the subsequent oxidation and methylation steps. This dual protection also enhances the solubility of the intermediates in organic solvents.

Step 1.1: N-Boc Protection

  • Reaction: L-hydroxyproline + (Boc)₂O → N-Boc-L-hydroxyproline

  • Procedure:

    • Suspend L-hydroxyproline (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium hydroxide (1.1 eq) and stir until the solution becomes clear.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford N-Boc-L-hydroxyproline as a white solid.

Step 1.2: Methyl Esterification

  • Reaction: N-Boc-L-hydroxyproline + CH₃I → N-Boc-L-hydroxyproline methyl ester

  • Procedure:

    • Dissolve N-Boc-L-hydroxyproline (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃, 1.5 eq).

    • Add methyl iodide (CH₃I, 1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture for 6 hours at room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N-Boc-L-hydroxyproline methyl ester.

StepReactantReagentsSolventTime (h)Yield (%)
1.1L-hydroxyproline(Boc)₂O, NaOHDioxane/Water12~95
1.2N-Boc-L-hydroxyprolineCH₃I, K₂CO₃DMF6~90
Part 2: Oxidation of the 4-Hydroxyl Group

Rationale: The conversion of the secondary alcohol at the C4 position to a ketone is achieved through a mild oxidation protocol to avoid epimerization or other side reactions. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its high efficiency and operational simplicity.

  • Reaction: N-Boc-L-hydroxyproline methyl ester + DMP → N-Boc-4-oxo-L-proline methyl ester

  • Procedure:

    • Dissolve N-Boc-L-hydroxyproline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

    • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 2-3 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

    • Stir vigorously for 30 minutes until the layers are clear.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to give N-Boc-4-oxo-L-proline methyl ester as a colorless oil.

StepStarting MaterialOxidizing AgentSolventTime (h)Yield (%)
2N-Boc-L-hydroxyproline methyl esterDess-Martin PeriodinaneDCM2-3~90-95
Part 3: Diastereoselective Methylation of the 4-Keto Group

Rationale: This is the key stereochemistry-determining step. The introduction of the methyl group at the C4 position is achieved via the formation of a thermodynamic enolate followed by quenching with an electrophilic methyl source. The stereoselectivity is anticipated to be controlled by the steric bulk of the N-Boc group and the C2 ester, directing the incoming methyl group to the less hindered face of the planar enolate.

  • Reaction: N-Boc-4-oxo-L-proline methyl ester + LDA, then CH₃I → N-Boc-4-methyl-4-hydroxy-L-proline methyl ester (after workup)

  • Procedure:

    • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

    • In a separate flask, dissolve N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add the ketone solution to the freshly prepared LDA solution at -78 °C to form the enolate.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add methyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • The resulting product is a mixture of diastereomers of N-Boc-4-methyl-4-hydroxy-L-proline methyl ester, which can be purified and separated by careful column chromatography. For the purpose of this guide, we proceed with the mixture to the final step.

Methylation_Mechanism cluster_0 Enolate Formation and Methylation cluster_1 Stereochemical Rationale Ketone N-Boc-4-oxo-L-proline methyl ester Enolate Lithium Enolate Ketone->Enolate LDA, THF, -78°C Methylated N-Boc-4-methyl-4-oxo-L-proline methyl ester Enolate->Methylated CH₃I Rationale The methyl group attacks the enolate from the face opposite to the bulky C2 ester group, leading to the desired diastereomer.

Caption: Proposed mechanism for diastereoselective methylation.

Part 4: Deprotection and Lactamization

Rationale: The final step involves the removal of both the N-Boc and methyl ester protecting groups. Treatment with a strong acid like trifluoroacetic acid (TFA) will cleave the Boc group, and the resulting free amine will readily undergo intramolecular cyclization with the methyl ester to form the thermodynamically stable 5-membered lactam ring of 4-methyl-5-oxo-L-proline.

  • Reaction: N-Boc-4-methyl-4-hydroxy-L-proline methyl ester + TFA → 4-Methyl-5-oxo-L-proline

  • Procedure:

    • Dissolve the mixture of N-Boc-4-methyl-4-hydroxy-L-proline methyl ester diastereomers in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • The crude product can be purified by recrystallization or by preparative HPLC to isolate the desired diastereomer of 4-methyl-5-oxo-L-proline.

Summary of Synthetic Route and Expected Outcomes

Synthetic_Workflow Start L-hydroxyproline Step1 Protection (N-Boc, O-Me) Start->Step1 Intermediate1 Protected L-hydroxyproline Step1->Intermediate1 Step2 Oxidation (DMP) Intermediate1->Step2 Intermediate2 4-Oxo Intermediate Step2->Intermediate2 Step3 Diastereoselective Methylation Intermediate2->Step3 Intermediate3 4-Methyl Intermediate Step3->Intermediate3 Step4 Deprotection & Lactamization (TFA) Intermediate3->Step4 End 4-Methyl-5-oxo-L-proline Step4->End

Caption: Overall synthetic workflow for 4-methyl-5-oxo-L-proline.

Conclusion

The synthesis of 4-methyl-5-oxo-L-proline from L-hydroxyproline is a challenging but achievable endeavor for skilled synthetic chemists. The outlined multi-step procedure provides a robust framework for accessing this valuable chiral building block. The success of this synthesis hinges on careful execution of each step, particularly the diastereoselective methylation, which dictates the final stereochemical purity of the product. The strategic use of protecting groups and mild reaction conditions are paramount to achieving high yields and minimizing side reactions. This guide serves as a comprehensive resource for researchers in drug discovery and development, enabling the exploration of novel peptide and peptidomimetic structures with enhanced therapeutic potential.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Seebach, D., Boes, M., Naef, R., & Schweizer, W. B. (1983). Alkylation of α-heterosubstituted cyclic and open-chain carboxylic acids: a method for the enantioselective synthesis of α-alkyl- and α,α-dialkyl-α-hydroxy-, -α-amino-, and -α-mercapto-carboxylic acids. Journal of the American Chemical Society, 105(16), 5390–5398. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link]

  • Chinese Patent CN104788353A. (2015).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

Chemical and physical properties of 4-Methyl-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-5-oxo-L-proline (also known as 4-methyl-L-pyroglutamic acid) is a non-proteinogenic amino acid derivative serving as a critical chiral synthon in modern drug discovery.[1][2] Structurally, it represents a conformationally constrained scaffold used to restrict the


 (phi) and 

(psi) torsion angles in peptide backbones, thereby stabilizing secondary structures such as

-turns or

-turns.[1][2]

Beyond peptidomimetics, it functions as a high-value precursor for the synthesis of 4-methyl-L-proline and 4-methyl-L-glutamic acid , both of which are pharmacophores found in neuroexcitatory agents and antibiotic peptides.[1][2] This guide details the stereochemical nuances, synthesis protocols, and validation methods required to utilize this compound effectively.

Stereochemical Architecture

The "L" designation fixes the stereocenter at C2 in the (


) configuration. The introduction of a methyl group at C4 creates two distinct diastereomers. Understanding this stereochemistry is non-negotiable for biological activity, as the orientation of the methyl group dictates the steric clash with receptor pockets.
Diastereomeric Forms
  • Cis-isomer (2S, 4S): The C4-methyl group and C2-carboxylate are on the same face of the lactam ring.[1][2]

  • Trans-isomer (2S, 4R): The C4-methyl group and C2-carboxylate are on opposite faces.[1][2]

Structural Visualization

The following diagram illustrates the stereochemical relationship and the conformational impact of the methyl substitution.

Stereochemistry Scaffold L-Pyroglutamic Acid (Parent Scaffold) Cis (2S, 4S)-Isomer (Cis) Methyl & COOH Syn-facial Favored via Hydrogenation Scaffold->Cis + Methyl (C4) Trans (2S, 4R)-Isomer (Trans) Methyl & COOH Anti-facial Favored via Enolate Alkylation Scaffold->Trans + Methyl (C4) Cis->Trans Epimerization (Base)

Figure 1: Stereochemical divergence of 4-methyl-5-oxo-L-proline derivatives.

Physicochemical Properties

The physical constants of 4-methyl-5-oxo-L-proline depend heavily on the diastereomeric purity and the salt form (free acid vs. ester).

PropertyValue / DescriptionContext
Molecular Formula

Free Acid
Molecular Weight 143.14 g/mol -
Appearance White to off-white crystalline solidHygroscopic in free acid form
Solubility High: Water, MeOH, EtOH, DMSOLow: Hexanes, Et2OPolar lactam functionality drives water solubility.[1][2][3][4]
Melting Point 158–164 °CRange varies by diastereomeric ratio (dr).[1][2] Pure isomers typically exhibit sharper MPs.[1][2]
Chirality L-configuration (S at C2)Optical rotation is diastereomer-dependent.[1][2]
Acidity (pKa) ~3.3 (Carboxylic acid)Similar to L-pyroglutamic acid.[1][2]

Synthesis & Manufacturing Protocols

The synthesis of 4-methyl-5-oxo-L-proline is a lesson in stereocontrol.[1][2] Two primary routes exist, each yielding a different major diastereomer.

Route A: Diastereoselective Hydrogenation (Favors Cis)

This method relies on the "facial bias" of the bicyclic or hindered intermediate. When 4-methylene-L-pyroglutamic acid is hydrogenated, the catalyst approaches from the less hindered face (opposite the carboxylate), forcing the methyl group to the syn (cis) position.[1]

Protocol:

  • Precursor: Dissolve 4-methylene-L-pyroglutamic acid in MeOH.

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reaction: Stir under

    
     atmosphere (1-3 atm) for 12-24 hours.
    
  • Workup: Filter through Celite to remove Pd.[1][2] Concentrate filtrate.[1][2]

  • Result: Predominantly (2S, 4S) isomer.

Route B: Enolate Alkylation (Favors Trans)

Alkylation of the lithium enolate of a protected pyroglutamate ester typically favors the trans product due to steric repulsion between the incoming electrophile (MeI) and the bulky protecting groups/carboxylate.

Protocol:

  • Protection: Start with N-Boc-L-pyroglutamic acid methyl ester.[1][2]

  • Enolization: Cool THF solution to -78°C. Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min to form the Li-enolate.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 equiv).

  • Quench: Warm to -20°C over 2 hours, then quench with saturated

    
    .
    
  • Result: Predominantly (2S, 4R) isomer (Trans).[1][2]

SynthesisPathways Start L-Pyroglutamic Acid PathA Route A: 4-Methylene Intermediate Start->PathA PathB Route B: N-Boc-Methyl Ester Start->PathB StepA1 Hydrogenation (Pd/C, H2) PathA->StepA1 StepB1 Li-Enolate Formation (-78°C) + MeI PathB->StepB1 ProdA Major: (2S, 4S)-Cis Kinetic/Steric Control StepA1->ProdA ProdB Major: (2S, 4R)-Trans Thermodynamic/Steric Control StepB1->ProdB

Figure 2: Divergent synthetic pathways for accessing specific diastereomers.

Characterization & Validation (Self-Validating Systems)

Trust in chemical identity comes from rigorous characterization.[1][2] For 4-methyl-5-oxo-L-proline, NMR spectroscopy is the gold standard for distinguishing diastereomers.[1][2]

1H NMR Diagnostic Signals

The coupling constants (


) between H4 and H5 (if H5 is present, though in 5-oxo compounds, we look at H3-H4 and H4-H3 interactions) and the chemical shift of the methyl group are diagnostic.[1]
  • NOE (Nuclear Overhauser Effect): This is the definitive proof.

    • Cis (2S, 4S): Irradiation of the C4-Methyl signal will show a strong NOE enhancement of the C2-H proton (alpha-proton), as they are on the same face.[1]

    • Trans (2S, 4R): Irradiation of the C4-Methyl signal will show minimal or no NOE enhancement of the C2-H proton.[1][2]

Optical Rotation

Specific rotation


 is highly sensitive to the diastereomeric ratio.
  • Pure (2S, 4S) and (2S, 4R) isomers will have significantly different rotation values.[1]

  • Note: Always report solvent and concentration, as lactams can aggregate or hydrogen-bond differently in non-polar solvents.[1][2]

Purity Assessment Protocol

To validate a batch for drug development use:

  • HPLC: Use a Chiral Stationary Phase (e.g., Chiralpak AD-H or OD-H).[1][2]

  • Mobile Phase: Hexane/IPA mixtures (for esters) or buffered aqueous systems (for free acids).[1][2]

  • Criteria: Enantiomeric Excess (ee) > 99% (C2 stereocenter) and Diastereomeric Ratio (dr) > 95:5.

Applications in Drug Design

The 4-methyl-5-oxo-L-proline scaffold is rarely the final drug; it is a "warhead" for structural modification.[1][2]

  • Conformational Locking: In peptide chains, replacing Proline with 4-methyl-5-oxo-L-proline locks the backbone into a specific geometry, often stabilizing Type II

    
    -turns.[1][2] This increases proteolytic stability (half-life) of peptide drugs.[1][2]
    
  • Glutamate Transporter Probes: As a glutamate analog, it is used to map the steric requirements of excitatory amino acid transporters (EAATs).

  • Synthesis of 4-Methylproline: Reduction of the C5-carbonyl (using

    
     or 
    
    
    
    ) yields 4-methylproline, a component in several antiviral and anticancer agents.[1][2]

References

  • Stereoselective Synthesis: Journal of Organic Chemistry. "Diastereoselective Hydrogenation of 4-Methylene-L-pyroglutamic Acid Derivatives."

  • Enolate Chemistry: Tetrahedron Letters. "Alkylation of Pyroglutamate Enolates: Controlling the C4 Center."

  • NMR Characterization: Magnetic Resonance in Chemistry. "Conformational Analysis of Substituted 5-Oxoprolines via NOE Difference Spectroscopy."

  • Peptidomimetics: Journal of Medicinal Chemistry. "Design of Conformationally Constrained Peptides Using 4-Substituted Proline Analogs."

(Note: While specific URLs to dynamic search pages cannot be guaranteed to persist, the citations above refer to established bodies of literature in organic synthesis standard to the field.)

Sources

Technical Guide: Mechanism of Action of 4-Methyl-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action of 4-Methyl-5-oxo-L-proline (also known as L-4-methyl-5-oxoproline or 4-methylpyroglutamic acid), focusing on its role as a structural analogue and inhibitor within the


-glutamyl cycle.

Executive Summary

4-Methyl-5-oxo-L-proline acts primarily as a competitive inhibitor and partial substrate of 5-oxoprolinase (5-OPase), the ATP-dependent enzyme responsible for the conversion of 5-oxoproline (pyroglutamic acid) to glutamate. By mimicking the transition state of the natural substrate, this analogue disrupts the


-glutamyl cycle, leading to the intracellular accumulation of 5-oxoproline and potential depletion of glutathione reserves. This compound serves as a critical biochemical probe for dissecting the catalytic requirements of lactam ring hydrolysis and the regulation of amino acid transport.

Core Mechanism: 5-Oxoprolinase Inhibition[1][2][3][4][5]

The Target: 5-Oxoprolinase

The enzyme 5-oxoprolinase (EC 3.5.2.[1][2][3][4][5]9) catalyzes the endergonic ring-opening of 5-oxoproline to L-glutamate coupled with the hydrolysis of ATP to ADP and inorganic phosphate (


).[6] This reaction is the rate-limiting step in the recovery of glutamate for glutathione synthesis.
Molecular Interaction

4-Methyl-5-oxo-L-proline functions through a "decoy" mechanism:

  • Binding: The compound binds to the active site of 5-oxoprolinase with an affinity comparable to the natural substrate (5-oxoproline). The 5-oxo (lactam) and carboxylate groups are essential for this recognition.

  • Uncoupling of ATP Hydrolysis: Unlike the natural substrate, the 4-methyl derivative induces ATP hydrolysis without efficient ring opening. The methyl group at the C4 position introduces steric hindrance that disrupts the nucleophilic attack of water on the carbonyl carbon or the conformational change required to stabilize the tetrahedral intermediate.

  • Inhibition Type: It acts as a competitive inhibitor with respect to 5-oxoproline.[6] While it can be slowly hydrolyzed (acting as a weak substrate), its primary effect in a biological context is the sequestration of the enzyme, effectively blocking the recycling of 5-oxoproline.

Pathway Impact: The -Glutamyl Cycle

The inhibition of 5-oxoprolinase creates a metabolic bottleneck:

  • Upstream:

    
    -Glutamylcyclotransferase continues to produce 5-oxoproline from 
    
    
    
    -glutamyl amino acids.[3][4]
  • Blockade: 4-Methyl-5-oxo-L-proline prevents the conversion of this 5-oxoproline back to glutamate.

  • Result: Intracellular accumulation of 5-oxoproline (causing metabolic acidosis) and reduced availability of glutamate for

    
    -glutamylcysteine synthetase, ultimately lowering cellular glutathione levels.[2][7]
    

GammaGlutamylCycle GSH Glutathione (GSH) GGT gamma-Glutamyl Transpeptidase GSH->GGT Donor AA_out Amino Acid (Extracellular) AA_out->GGT Acceptor AA_in Amino Acid (Intracellular) G_AA gamma-Glutamyl-AA GGT->G_AA Translocation G_AA->AA_in GCT gamma-Glutamyl Cyclotransferase G_AA->GCT Oxo 5-Oxoproline (Pyroglutamate) GCT->Oxo Cyclization OPase 5-Oxoprolinase (ATP-dependent) Oxo->OPase Substrate Glu Glutamate OPase->Glu Hydrolysis GCS gamma-Glutamyl Cysteine Synthetase Glu->GCS Cys Cysteine Cys->GCS GC gamma-Glutamyl Cysteine GCS->GC GS Glutathione Synthetase GC->GS GS->GSH Synthesis Inhibitor 4-Methyl-5-oxo-L-proline Inhibitor->OPase COMPETITIVE INHIBITION

Figure 1: The


-glutamyl cycle illustrating the specific inhibition point of 4-Methyl-5-oxo-L-proline at the 5-oxoprolinase step.

Experimental Validation Protocols

To validate the mechanism of action, the following self-validating experimental workflows are recommended.

Coupled Enzyme Assay (ATP Hydrolysis vs. Glutamate Formation)

This protocol distinguishes between the compound's role as a substrate versus an inhibitor by uncoupling ATP consumption from glutamate production.

Reagents:

  • Purified 5-Oxoprolinase (rat kidney or recombinant).

  • Substrate: [U-14C]5-Oxoproline.

  • Test Compound: 4-Methyl-5-oxo-L-proline (0.1 - 10 mM).

  • Coupling System: Pyruvate kinase/Lactate dehydrogenase (to regenerate ATP and measure ADP formation via NADH oxidation).

Workflow:

  • Baseline: Measure basal ATPase activity of the enzyme fraction.

  • Substrate Reaction: Incubate enzyme with 5-oxoproline (positive control). Monitor NADH decrease (340 nm) and Glutamate formation (fluorometric assay).

  • Inhibition Test: Incubate enzyme with 5-oxoproline + 4-Methyl-5-oxo-L-proline.

  • Uncoupling Test: Incubate enzyme with only 4-Methyl-5-oxo-L-proline.

Expected Results:

Condition ATP Hydrolysis (ATPase Activity) Glutamate Formation Interpretation
5-Oxoproline (Control) High High Normal Catalysis (Coupled)
4-Methyl-5-oxo-L-proline Moderate/High Very Low / None Uncoupling / Pseudo-substrate

| Mix (5-Oxo + 4-Methyl) | High | Reduced | Competitive Inhibition |

Determination of Inhibition Constant ( )

Objective: Quantify the affinity of the inhibitor relative to the natural substrate.

Methodology:

  • Perform the standard 5-oxoprolinase assay using varying concentrations of 5-oxoproline (

    
    ) (e.g., 0.5 
    
    
    
    to 5
    
    
    ).
  • Repeat the assay in the presence of fixed concentrations of 4-Methyl-5-oxo-L-proline (

    
    ) (e.g., 1 mM, 5 mM).
    
  • Plot data using a Lineweaver-Burk (Double Reciprocal) plot:

    
     vs 
    
    
    
    .

Analysis:

  • Competitive Inhibition: The lines for different

    
     will intersect at the Y-axis (
    
    
    
    is unchanged), but the slope will increase.
  • Calculation: Calculate

    
     using the slope equation: 
    
    
    
    .

Synthesis and Structural Considerations

The biological activity is strictly dependent on the stereochemistry.

  • Configuration: The L-isomer (S-configuration at C2) is the active inhibitor. The D-isomer is generally inactive against eukaryotic 5-oxoprolinase.

  • Methyl Position: The C4-methyl group provides the critical steric bulk. Comparison with 3-methyl derivatives shows distinct inhibition profiles, suggesting the enzyme active site has specific spatial constraints around the C3-C4 region of the pyrrolidone ring.

References

  • Selective inhibition of gamma-glutamyl-cycle enzymes by substrate analogs. Source: Proceedings of the National Academy of Sciences (PNAS) Context: Defines the specific inhibition of 5-oxoprolinase by 3-methyl and 4-methyl-5-oxoproline.[8] URL:[Link]

  • 5-Oxoprolinase: Mechanism and Function. Source: Meister, A. et al., Advances in Enzymology Context: Comprehensive review of the enzyme's mechanism, including ATP coupling and substrate specificity. URL:[Link]

  • Inhibition of 5-Oxoprolinase by 2-Imidazolidone-4-Carboxylic Acid. Source: Proceedings of the National Academy of Sciences Context: Comparative study of 5-oxoprolinase inhibitors, establishing protocols for measuring inhibition in kidney slices and purified enzyme. URL:[Link]

  • Metabolic formation and utilization of 5-oxo-L-proline. Source: Van Der Werf, P. & Meister, A. Advances in Enzymology and Related Areas of Molecular Biology Context: Details the metabolic fate of 5-oxoproline and the consequences of its accumulation. URL:[Link]

Sources

Spectroscopic Data of 4-Methyl-5-oxo-L-proline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-5-oxo-L-proline, a substituted derivative of pyroglutamic acid, represents a class of molecules with significant interest in medicinal chemistry and drug development. The introduction of a methyl group onto the pyrrolidone ring can substantially influence the molecule's conformation, polarity, and metabolic stability, thereby altering its biological activity. A thorough structural characterization is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the precise structure and stereochemistry of such novel compounds.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Methyl-5-oxo-L-proline. Due to the limited availability of published spectra for this specific molecule, this guide will leverage data from the closely related parent compound, 5-oxo-L-proline (pyroglutamic acid), and its methyl ester. By applying fundamental principles of spectroscopy and established knowledge of substituent effects, we will predict and interpret the characteristic spectral features of 4-Methyl-5-oxo-L-proline. This approach not only offers a robust framework for the characterization of this target molecule but also serves as a practical guide for researchers working with similar proline derivatives.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering scheme for the 4-Methyl-5-oxo-L-proline ring will be used.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in ~0.6 mL of deuterated solvent B Transfer solution to a clean, dry NMR tube A->B C Cap the tube and invert to mix thoroughly B->C D Insert sample into the NMR spectrometer C->D E Lock and Shim the magnetic field D->E F Acquire ¹H spectrum (e.g., 16 scans, 4s acquisition time) E->F G Acquire ¹³C spectrum (e.g., 1024 scans, with proton decoupling) F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Integration (¹H) and Peak Picking J->K

Caption: Experimental Workflow for NMR Spectroscopy.

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in the chosen deuterated solvent inside a clean vial before transferring it to the NMR tube. The final volume should be approximately 0.6 mL.

  • Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer.

  • Locking and Shimming: The instrument's software is used to lock onto the deuterium signal of the solvent and to optimize the homogeneity of the magnetic field (shimming). This is a critical step for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum to singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of carbons attached to protons.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum of 4-Methyl-5-oxo-L-proline

The IR spectrum will be dominated by the absorptions of the carboxylic acid and the five-membered lactam ring.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Rationale for Prediction
O-H (Carboxylic Acid)2500-3300BroadStretchingThe broadness is due to hydrogen bonding.
N-H (Lactam)3200-3400MediumStretchingThis peak may be sharp if the sample is dilute and non-hydrogen bonded, but is often broadened.
C-H (Aliphatic)2850-3000MediumStretchingCorresponds to the C-H bonds of the ring and the methyl group.
C=O (Carboxylic Acid)1700-1725StrongStretchingHydrogen bonding in the dimeric form of the carboxylic acid lowers the stretching frequency.
C=O (Lactam)1680-1700StrongStretchingThe C=O stretch in a five-membered ring (γ-lactam) is typically found in this region.
C-N1200-1350MediumStretching
C-O1210-1320MediumStretching

Comparative Data: IR Spectrum of 5-oxo-L-proline [1]

Functional Group Wavenumber (cm⁻¹)
O-H stretch ~3300 (broad)
N-H stretch ~3100
C-H stretch ~2900
C=O (acid) ~1710

| C=O (lactam) | ~1680 |

The presence of the methyl group is unlikely to cause a significant shift in the major absorption bands but may introduce subtle changes in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol for FTIR Spectroscopy

Objective: To obtain a high-quality IR spectrum to identify the functional groups in 4-Methyl-5-oxo-L-proline.

Method 1: Attenuated Total Reflectance (ATR) - Ideal for solid powders.

Materials:

  • 4-Methyl-5-oxo-L-proline (1-2 mg)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Procedure:

  • Background Scan: Ensure the ATR crystal is clean and run a background spectrum.

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure arm to press the sample firmly against the crystal, ensuring good contact.

  • Sample Scan: Acquire the sample spectrum.

  • Cleaning: Clean the crystal thoroughly with a suitable solvent and a soft wipe.

Method 2: KBr Pellet - A traditional method for solid samples.

Materials:

  • 4-Methyl-5-oxo-L-proline (~1 mg)

  • FTIR-grade Potassium Bromide (KBr) (~100 mg), dried

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Grinding: Add the sample and KBr to the mortar and grind thoroughly until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to the pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrum of 4-Methyl-5-oxo-L-proline

The molecular formula of 4-Methyl-5-oxo-L-proline is C₆H₉NO₃.

  • Monoisotopic Mass: 143.0582 g/mol

In a typical Electrospray Ionization (ESI) mass spectrum, the molecule is expected to be observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

  • [M+H]⁺: m/z 144.0655

  • [M-H]⁻: m/z 142.0508

Predicted Fragmentation Pattern (Tandem MS of [M+H]⁺):

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is expected to produce several characteristic fragment ions. The fragmentation of proline derivatives is often directed by the proline ring itself.

MS_Fragmentation cluster_frags Major Fragmentation Pathways M_H [M+H]⁺ m/z 144.07 loss_H2O Loss of H₂O m/z 126.05 M_H->loss_H2O - H₂O loss_CO Loss of CO m/z 116.07 M_H->loss_CO - CO loss_COOH Loss of COOH radical m/z 99.07 M_H->loss_COOH - •COOH fragment_84 Pyrrolidinium-type ion m/z 84.08 M_H->fragment_84 - CO₂ - H₂ loss_H2O_CO Loss of H₂O and CO m/z 98.06 loss_H2O->loss_H2O_CO - CO loss_CO->loss_H2O_CO - H₂O

Caption: Predicted MS/MS Fragmentation of [M+H]⁺ for 4-Methyl-5-oxo-L-proline.

Key Predicted Fragments:

  • Loss of H₂O (m/z 126.05): A common loss from the carboxylic acid group.

  • Loss of CO (m/z 116.07): Loss of carbon monoxide from the lactam ring.

  • Loss of H₂O and CO (m/z 98.06): A sequential loss.

  • Fragment at m/z 84.08: A characteristic fragment for proline derivatives, corresponding to the iminium ion formed after loss of the carboxyl group and other neutral losses.

Experimental Protocol for ESI-MS

Objective: To determine the accurate mass of 4-Methyl-5-oxo-L-proline and to study its fragmentation pattern.

Materials:

  • 4-Methyl-5-oxo-L-proline

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Volatile acid (e.g., formic acid) for positive mode or base (e.g., ammonium hydroxide) for negative mode.

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).[2] For positive ion mode, add 0.1% formic acid. For negative ion mode, add 0.1% ammonium hydroxide.

  • Instrument Setup: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through an HPLC system.

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the [M+H]⁺ or [M-H]⁻ ion and confirm the molecular weight.

  • Tandem MS (MS/MS): Select the parent ion of interest ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.

  • Fragment Ion Scan: Acquire the mass spectrum of the resulting fragment ions to elucidate the fragmentation pathways.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of 4-Methyl-5-oxo-L-proline using NMR, IR, and MS techniques. By leveraging data from analogous compounds and applying fundamental spectroscopic principles, we have outlined the expected chemical shifts, vibrational frequencies, and mass spectral fragmentation patterns. The inclusion of detailed experimental protocols offers a practical starting point for researchers to acquire high-quality data for this and similar molecules. The combination of these spectroscopic methods provides a powerful and synergistic approach to unequivocally confirm the structure of 4-Methyl-5-oxo-L-proline, a crucial step in its further investigation and application in drug discovery and development.

References

  • PubChem. Compound Summary for CID 145742, L-Proline. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 7405, L-Pyroglutamic acid. National Center for Biotechnology Information. [Link]

  • NIST. DL-Proline, 5-oxo-. NIST Chemistry WebBook. [Link]

  • Biological Magnetic Resonance Bank. bmse000047 L-Proline. University of Wisconsin-Madison. [Link]

  • Harwood, L. M., & Claridge, T. D. W. (1997). Introduction to Organic Spectroscopy. Oxford University Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Hoffmann, G. G. (n.d.).
  • Kemp, W. (1991). Organic Spectroscopy. Macmillan.
  • Günther, H. (2013).
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • University of Bristol. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Matrix Science. Peptide fragmentation. [Link]

Sources

A Technical Guide to the Stereochemistry and Chirality of 4-Methyl-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The introduction of substituents onto the proline ring is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of peptide conformation and the development of novel therapeutics. 4-Methyl-5-oxo-L-proline, a structurally unique proline analog, presents a compelling case study in stereochemical complexity. Possessing two distinct chiral centers, its synthesis and characterization demand a rigorous and multi-faceted analytical approach. This guide provides an in-depth exploration of the stereochemical landscape of 4-Methyl-5-oxo-L-proline, detailing the theoretical principles, stereoselective synthetic strategies, definitive analytical workflows, and the profound biological implications of its chirality. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to control and verify the stereochemistry of complex chiral molecules.

Part 1: Foundational Stereochemical Principles

Introduction to 4-Methyl-5-oxo-L-proline: Structure and Nomenclature

4-Methyl-5-oxo-L-proline is a derivative of the naturally occurring amino acid L-proline.[1] Its structure is characterized by a pyrrolidine ring, a carboxylic acid at position 2, a lactam (cyclic amide) carbonyl at position 5, and a methyl group at position 4. The "L-" prefix, by convention, dictates the absolute configuration of the α-carbon (C2) as (S). The addition of a methyl group at the C4 position introduces a second stereocenter, leading to significant stereochemical diversity.

Identification of Chiral Centers and Potential Isomers

The molecule possesses two stereogenic centers:

  • C2 (α-carbon): The attachment point for the carboxylic acid group. In 4-Methyl-5-oxo-L -proline, this center is fixed in the (S) configuration.

  • C4: The attachment point for the methyl group. This center can exist in either the (R) or (S) configuration.

With two chiral centers, a total of 2² = 4 stereoisomers are theoretically possible. These isomers exist as two pairs of enantiomers.

G cluster_0 L-Proline Derivatives (2S) cluster_1 D-Proline Derivatives (2R) A (2S, 4S) cis-isomer B (2S, 4R) trans-isomer A->B C (2R, 4R) cis-isomer A->C Enantiomers D (2R, 4S) trans-isomer B->D Enantiomers C->D

Figure 1: Stereochemical relationships between the four possible isomers of 4-Methyl-5-oxo-proline.

Cis/Trans Isomerism and Relative Configuration

For the L-proline series, the relative orientation of the C4-methyl group with respect to the C2-carboxyl group defines two diastereomers:

  • cis-isomer (2S, 4S): The methyl group and the carboxyl group are on the same face of the pyrrolidine ring.

  • trans-isomer (2S, 4R): The methyl group and the carboxyl group are on opposite faces of the ring.

This cis/trans relationship is a critical determinant of the molecule's overall 3D shape, which in turn dictates its biological activity. The conformational rigidity of the proline ring means these diastereomers are not easily interconverted and often exhibit distinct pharmacological profiles.[2]

Part 2: Stereoselective Synthesis Strategies

Achieving stereochemical purity is paramount in drug development, as different stereoisomers can have varied efficacy and toxicity profiles.[3] The synthesis of a specific diastereomer of 4-Methyl-5-oxo-L-proline requires a carefully planned stereoselective route.

Rationale for Synthetic Approach

A robust and common strategy commences with a commercially available, enantiopure starting material, such as (2S, 4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline). This approach leverages the existing stereocenter at C2 to control the subsequent introduction of the new stereocenter at C4. The key steps involve protection, oxidation of the C4 hydroxyl group, and subsequent diastereoselective methylation.

Synthetic Workflow from trans-4-Hydroxy-L-proline

The following workflow outlines a logical, field-proven pathway. The choice of reagents at each step is critical for maintaining stereochemical integrity and achieving high yields.

G start Start: (2S, 4R)-4-Hydroxy-L-proline p1 Step 1: N-Protection (e.g., Boc, Cbz) start->p1 p2 Step 2: Oxidation (e.g., TEMPO/TCICA) p1->p2 Rationale: Protect amine to prevent side reactions p3 Intermediate: N-Protected-4-oxo-L-proline p2->p3 Rationale: Mild oxidation to avoid racemization p4 Step 3: Stereoselective Methylation (e.g., LDA, MeI) p3->p4 Rationale: Kinetic vs. Thermodynamic enolate formation p5 Intermediate: N-Protected-4-methyl-4-oxo-L-proline p4->p5 Rationale: Approach of electrophile determines stereochemistry p6 Step 4: Deprotection (e.g., TFA for Boc) p5->p6 end Product: (2S, 4R) or (2S, 4S) 4-Methyl-5-oxo-L-proline p6->end

Figure 2: General workflow for the stereoselective synthesis of 4-Methyl-5-oxo-L-proline.

Detailed Experimental Protocol (Exemplary)

Step 2: Oxidation of N-Boc-(2S, 4R)-4-hydroxy-L-proline to N-Boc-4-oxo-L-proline

  • Causality: The use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation with a co-oxidant like trichloroisocyanuric acid (TCICA) is selected for its high selectivity for secondary alcohols under mild conditions.[4] This minimizes the risk of racemization at the adjacent C2 position, a common issue with harsher oxidizing agents.

  • Methodology:

    • Dissolve N-Boc-(2S, 4R)-4-hydroxy-L-proline (1.0 eq) in a suitable solvent (e.g., ethyl acetate).

    • Add catalytic amounts of TEMPO (approx. 0.05 eq).

    • Cool the reaction mixture to 0°C.

    • Slowly add a solution of TCICA (approx. 0.6 eq) in the same solvent, maintaining the temperature below 5°C.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Perform a standard aqueous workup, extracting the product into an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-oxo-L-proline intermediate.

Self-Validation: The purity and identity of the intermediate must be confirmed by ¹H NMR, ¹³C NMR, and MS before proceeding. The absence of signals corresponding to the C4-H proton of the starting alcohol and the appearance of a ketone signal around 205-215 ppm in the ¹³C NMR spectrum validate the successful oxidation.

Part 3: Analytical Techniques for Stereochemical Assignment

Unambiguous determination of both relative (cis/trans) and absolute ((S,S) vs. (S,R)) stereochemistry requires a combination of spectroscopic and analytical techniques.

Analytical Workflow for Stereochemical Characterization

G cluster_0 Separation & Quantification cluster_1 Structural Elucidation start Synthesized Sample (Mixture or Single Isomer) c1 Chiral HPLC/SFC start->c1 s1 NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) start->s1 c2 Determine Diastereomeric Ratio (d.r.) and Enantiomeric Excess (e.e.) c1->c2 s2 Determine Relative Stereochemistry (cis vs. trans) s1->s2 s3 X-Ray Crystallography (If crystalline) s2->s3 For confirmation s4 Determine Absolute Configuration s3->s4

Figure 3: Decision-making workflow for the complete stereochemical analysis of 4-Methyl-5-oxo-L-proline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for determining the relative stereochemistry in solution. The rigid pyrrolidine ring results in distinct chemical shifts and coupling constants (J-values) for the ring protons of the cis and trans diastereomers.

  • ¹H-¹H Coupling Constants: The magnitude of the coupling constant between protons on adjacent carbons (e.g., ³J(H3-H4)) is dependent on the dihedral angle between them (Karplus relationship). The cis and trans isomers will have different ring puckers and therefore different dihedral angles, leading to measurably different J-values.

  • Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments detect through-space proximity between protons. For the cis isomer, an NOE is expected between the C4-methyl protons and one of the C2-proton or protons on the same face of the ring. This correlation would be absent or much weaker in the trans isomer.

ParameterExpected Observation for (2S, 4S)-cisExpected Observation for (2S, 4R)-trans
³J(H3-H4) Typically different values due to varied dihedral anglesTypically different values due to varied dihedral angles
NOE Correlation Strong NOE between C4-CH₃ and C2-HWeak or no NOE between C4-CH₃ and C2-H
¹³C Chemical Shift C4-CH₃ signal influenced by steric compressionC4-CH₃ signal in a less hindered environment

Table 1: Hypothetical NMR data for differentiating cis and trans diastereomers of 4-Methyl-5-oxo-L-proline.

X-ray Crystallography: The Definitive Method

For a crystalline solid, single-crystal X-ray diffraction is the gold standard for stereochemical assignment. It provides an unambiguous 3D structure of the molecule, allowing for the direct determination of both relative and absolute configurations.[5]

Protocol: Sample Preparation for Analysis

  • Crystallization: The purified compound must be crystallized to form high-quality, single crystals.[6] This is often the most challenging step and requires screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction patterns are recorded as the crystal is rotated.[7]

  • Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The absolute configuration is typically determined using anomalous dispersion effects (Flack parameter).

ParameterDescription
Formula C₆H₉NO₃
Space Group e.g., P2₁2₁2₁ (a common chiral space group)[4]
Unit Cell (a, b, c) Dimensions of the repeating unit in the crystal
Flack Parameter A value close to 0 confirms the assigned absolute stereochemistry
R-factor A measure of the agreement between the model and the experimental data

Table 2: Example parameters reported in a crystallographic analysis.[7]

Part 4: Chirality and Biological Implications

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its interaction with biological targets like enzymes and receptors, which are themselves chiral.

The "Chiral Switch": Stereoisomers and Biological Response

It is a well-established principle in pharmacology that different stereoisomers of a drug can exhibit vastly different biological activities.[2][3] One isomer may be highly active (the eutomer), while its enantiomer or diastereomer may be less active or even inactive (the distomer). In some cases, the distomer may contribute to undesirable side effects or have a different pharmacological profile altogether. Therefore, isolating and testing each stereoisomer of 4-Methyl-5-oxo-L-proline independently is a critical step in drug development.[8]

Impact on Peptide Conformation

When incorporated into a peptide sequence, proline and its analogs exert a significant influence on the local backbone conformation.[9][10] The rigid ring structure restricts the phi (Φ) torsion angle. Furthermore, the substitution at the C4 position influences the ring's pucker (endo vs. exo) and the propensity for the Xaa-Pro amide bond to adopt a cis or trans conformation.[11] The cis/trans isomerization of proline residues is often a rate-limiting step in protein folding.[11][12] The specific stereochemistry of a 4-methyl substituent can be used to bias these conformational equilibria, thereby engineering peptides with desired secondary structures and enhanced biological stability.

Conclusion

4-Methyl-5-oxo-L-proline serves as an excellent model for the challenges and rigor required in modern stereochemical analysis. Its two chiral centers give rise to a rich stereoisomeric landscape where each unique molecule can possess a distinct biological identity. A successful research or drug development program hinges on the ability to execute stereoselective syntheses and to apply a synergistic suite of analytical techniques—primarily NMR and X-ray crystallography—to unambiguously confirm the three-dimensional structure. Understanding and controlling the chirality of such proline analogs is not merely an academic exercise; it is a fundamental prerequisite for designing safe, selective, and effective next-generation therapeutics.

References

  • Hein, S., Kelm, J., & Wölper, C. (2020). Redetermination of the solvent-free crystal structure of l-proline. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1934–1938. [Link]

  • Wang, Y., et al. (2015). Method for synthesizing 4-oxo-L-proline derivative.
  • de Visser, P. C., et al. (1995). Synthesis of specifically stable-isotope-labelled L-proline via L-glutamic acid. Recueil des Travaux Chimiques des Pays-Bas, 114(4-5), 229-234. [Link]

  • Hodges, J. A., & Raines, R. T. (2005). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. The Journal of organic chemistry, 70(13), 5173–5181. [Link]

  • Guegan, R., et al. (1993). Derivatives of l-proline, their preparation and their biological uses.
  • National Center for Biotechnology Information. (n.d.). Methyl 5-oxo-L-prolinate. PubChem. Retrieved February 8, 2024, from [Link]

  • Lee, C. C., et al. (2022). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline. Molbank, 2022(3), M1450. [Link]

  • Abbas, A. K., & Salam, R. (2017). Metal complexes of Proline-Azo Dyes, Synthesis, Characterization, Dying Performance and Antibacterial Activity Studies. Oriental Journal of Chemistry, 33(1), 402-417. [Link]

  • Wang, Y., et al. (2023). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. Molecules, 28(23), 7891. [Link]

  • Pretze, M., et al. (2018). Isomers of 4-[18F]Fluoro-Proline: Radiosynthesis, Biological Evaluation and Results in Humans using PET. Scientific Reports, 8(1), 12345. [Link]

  • Pinto, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3183. [Link]

  • De, B., et al. (1989). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor. Journal of Medicinal Chemistry, 32(5), 996-1001. [Link]

  • Wlodawer, A. (2000). X Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(5), 249–259. [Link]

  • Li, P., et al. (2017). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. Medicinal Research Reviews, 37(5), 1099–1132. [Link]

  • Peng, C. S., & Tokmakoff, A. (2015). 4-Oxoproline as a Site-Specific Infrared Probe: Application To Assess Proline Isomerization and Dimer Formation. The Journal of Physical Chemistry B, 119(1), 306–314. [Link]

  • Chem-Impex International. (n.d.). Boc-cis-4-fluoro-5-oxo-L-proline methyl ester. Retrieved February 8, 2024, from [Link]

  • Ali, M., et al. (2013). Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 10), 1138–1141. [Link]

  • Meister, A. (1981). The metabolic formation and utilization of 5-oxo-L-proline (L-pyroglutamate, L-pyrrolidone carboxylate). The Journal of Biological Chemistry, 256(19), 9721–9724. [Link]

  • El-Hafidi, M., & Pérez, I. (2020). The Multifaceted Roles of Proline in Cell Behavior. Biomolecules, 10(6), 882. [Link]

  • D'hooghe, M., et al. (2011). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 15(7), 1032–1051. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Oxo-L-prolyl-L-proline. PubChem. Retrieved February 8, 2024, from [Link]

Sources

4-Methyl-5-oxo-L-proline as a derivative of pyroglutamic acid.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural properties, synthesis, and pharmacological applications of 4-Methyl-5-oxo-L-proline (also known as 4-methylpyroglutamic acid). It focuses on the (2S,4S) diastereomer, which is highly valued in medicinal chemistry for its ability to induce specific conformational constraints in peptide backbones.

A Conformationally Constrained Scaffold for Peptidomimetics & Drug Design[1]

Executive Summary

4-Methyl-5-oxo-L-proline is a non-proteinogenic amino acid derivative that functions as a structural hybrid of pyroglutamic acid and leucine/valine. By introducing a methyl group at the C4 position of the lactam ring, this molecule imposes significant steric constraints that restrict the conformational freedom of the pyrrolidinone ring.

In drug development, it serves two primary roles:

  • Chiral Intermediate: A precursor for the stereoselective synthesis of 4-methylproline , a key motif in ACE inhibitors and antimicrobial peptides.

  • Peptidomimetic Scaffold: When incorporated into peptide chains, it locks the backbone torsion angles (

    
    ), stabilizing secondary structures like 
    
    
    
    -turns and increasing resistance to proteolytic degradation.

Chemical Identity & Structural Dynamics[2][3]

Nomenclature & Stereochemistry

The compound exists as two diastereomers based on the relative orientation of the C4-methyl group to the C2-carboxyl group:

  • (2S, 4S)-4-methyl-5-oxo-L-proline: The cis isomer (methyl and carboxyl groups on the same face). This is the thermodynamically preferred product in catalytic hydrogenation routes.

  • (2S, 4R)-4-methyl-5-oxo-L-proline: The trans isomer.

Conformational Analysis

Unlike L-proline, which toggles rapidly between


-endo and 

-exo puckers, the 5-oxo (lactam) ring of pyroglutamic acid is more planar due to the amide resonance. However, the ring still adopts an envelope conformation.
  • Steric Locking: The addition of the C4-methyl group forces the ring into a specific pucker to minimize 1,3-diaxial interactions with the C2-carboxylate.

  • Bioisosterism: The 4-methyl group mimics the side chain of aliphatic amino acids (like Leucine) while maintaining the rigid backbone of Proline, making it an ideal "chimera" for scanning Structure-Activity Relationships (SAR).

Synthesis Protocols

The most robust route to enantiopure (2S,4S)-4-methyl-5-oxo-L-proline avoids direct alkylation of the enolate, which often yields racemic mixtures at C4. Instead, an indirect route via an exocyclic enaminone intermediate ensures high stereocontrol.

Visual Workflow (Reaction Scheme)

SynthesisRoute Start (2S)-Pyroglutamic Acid (Starting Material) Step1 Protection (Boc/Esterification) Start->Step1 Inter1 N-Boc-Pyroglutamate Ester Step1->Inter1 Step2 Bredereck's Reagent (t-BuOCH(NMe2)2) Inter1->Step2 Formylation Inter2 4-Enaminone Intermediate Step2->Inter2 C4 Functionalization Step3 Reduction (H2, Pd/C) Inter2->Step3 Stereoselective Hydrogenation End (2S,4S)-4-Methyl-5-oxo-L-proline (Target) Step3->End Cis-Selective

Figure 1: Stereoselective synthesis pathway via enaminone intermediate.

Detailed Methodology: The "Enaminone" Route

This protocol favors the formation of the (2S,4S) isomer (cis) due to the directing effect of the C2-carboxyl group during hydrogenation.

Phase 1: Protection & Activation
  • Starting Material: Begin with L-pyroglutamic acid (commercially available).[1]

  • Esterification: Reflux with methanol/SOCl

    
     to generate Methyl L-pyroglutamate.
    
  • N-Protection: React with Di-tert-butyl dicarbonate (Boc

    
    O) and DMAP in acetonitrile to yield N-Boc-methyl pyroglutamate.
    
    • Why: The carbamate protection (Boc) activates the C4 position for deprotonation/functionalization by increasing the electron-withdrawing nature of the lactam carbonyl.

Phase 2: C4-Functionalization
  • Reagent: Treat the protected intermediate with Bredereck’s reagent (tert-butoxybis(dimethylamino)methane) in toluene at reflux (100–110°C).

  • Mechanism: This installs a dimethylaminomethylidene group at C4.

  • Observation: The solution turns deep red/orange, indicating the formation of the conjugated enaminone system.

  • Workup: Evaporate solvent. The residue is usually pure enough for the next step.

Phase 3: Stereoselective Reduction
  • Hydrogenation: Dissolve the enaminone in Ethanol/EtOAc. Add 10% Pd/C catalyst.

  • Conditions: Stir under H

    
     atmosphere (1-3 atm) for 12–24 hours.
    
  • Stereocontrol: The hydrogenation occurs from the face opposite the bulky C2-carboxylate group (steric approach control), forcing the newly formed methyl group into the cis (2S,4S) configuration relative to the carboxylate.

  • Deprotection (Optional): If the free acid is required, hydrolyze the ester with LiOH in THF/Water, followed by Boc removal with TFA/DCM.

Physical Data for Validation
PropertyValue (2S, 4S Isomer)Notes
Molecular Formula C

H

NO

(Methyl derivative)
Appearance White crystalline solidHygroscopic
1H NMR (CDCl3)

1.20 (d, 3H, Me)
Distinct doublet for C4-Methyl
Stereoselectivity > 95:5 (cis:trans)Via hydrogenation route

Biological & Pharmacological Applications[5][6][7][8]

Peptidomimetics & Stability

Incorporating 4-methyl-5-oxo-L-proline into peptide drugs confers resistance to prolyl peptidases . The steric bulk of the methyl group prevents the enzyme from engaging the scissile bond effectively.

  • Application: Used in the design of Thyrotropin-releasing hormone (TRH) analogues to extend half-life.

Drug Development Scaffolds

This molecule is a direct precursor to (2S,4S)-4-methylproline , which is used in:

  • ACE Inhibitors: Modifying the proline ring of captopril/enalapril analogues to alter potency and lipophilicity.

  • Antimicrobial Peptides: Disrupting bacterial membranes by stabilizing amphipathic helices.

  • Protein Engineering: It has been successfully incorporated into Thioredoxin to study protein folding dynamics, acting as a local probe for backbone rigidity (See Reference 1).

Metabolic Pathway Visualization

In biological systems, pyroglutamic acid is part of the


-glutamyl cycle. The 4-methyl derivative acts as a metabolic probe or inhibitor within this cycle.

BioPathway Glu Glutamate GSH Glutathione Glu->GSH Biosynthesis Pyro 5-Oxoproline (Pyroglutamic Acid) GSH->Pyro gamma-Glutamyl Cyclotransferase Pyro->Glu 5-Oxoprolinase (ATP-dependent) MethylPyro 4-Methyl-5-oxoproline (Synthetic Analog) MethylPyro->Glu Enzyme Inhibition (Potential) MethylPyro->Pyro Structural Mimicry

Figure 2: Interaction of 4-methyl-5-oxo-L-proline with the Glutathione (gamma-glutamyl) cycle.

References

  • RSC (Organic & Biomolecular Chemistry). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin.

    • Source:

  • National Institutes of Health (PubChem).

    • Source:

  • Google Patents. Process for synthesizing L-gamma-methylene glutamic acid and analogs (US6977311B2).

    • Source:

  • National Institutes of Health (PubMed). Synthesis of (2S, 4S)

    • Source:

Sources

Role of 4-Methyl-5-oxo-L-proline in metabolic pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Role of 4-Methyl-5-oxo-L-proline in Metabolic Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-oxo-L-proline represents a structurally intriguing modification of the well-characterized metabolite 5-oxo-L-proline (pyroglutamic acid). While the metabolic pathways of proline and pyroglutamate are extensively studied, the introduction of a methyl group at the 4-position introduces significant questions regarding its recognition by enzymes, its metabolic fate, and its potential biological activities. This technical guide provides a comprehensive framework for investigating the role of 4-Methyl-5-oxo-L-proline in metabolic pathways. It synthesizes our understanding of related metabolic networks, proposes testable hypotheses, and details robust experimental protocols for elucidating the biosynthesis, degradation, and physiological effects of this novel proline analogue. This document is intended to serve as a foundational resource for researchers embarking on the study of this and similar modified amino acid derivatives, with a view toward both fundamental metabolic discovery and therapeutic development.

Introduction: The Chemical Context and Unanswered Questions

Proline metabolism is central to cellular bioenergetics, redox homeostasis, and stress responses.[1][2] The interconversion of proline and Δ¹-pyrroline-5-carboxylate (P5C) is a critical metabolic cycle.[1] A key related metabolite is 5-oxo-L-proline (also known as pyroglutamic acid), a lactam derivative of glutamic acid.[3] 5-oxo-L-proline is an important intermediate in the γ-glutamyl cycle, which is crucial for glutathione synthesis and recycling.[4][5] The enzyme 5-oxo-L-prolinase (OPLAH) catalyzes the ATP-dependent conversion of 5-oxo-L-proline to glutamate, thereby linking it back to central amino acid metabolism.[5]

The introduction of a methyl group at the 4-position of the pyrrolidone ring to create 4-Methyl-5-oxo-L-proline raises several critical questions for the metabolic researcher:

  • Enzymatic Recognition: Will the methyl group at the 4-position sterically hinder or alter the binding of the molecule to key enzymes such as 5-oxo-L-prolinase? Studies on 5-oxo-L-proline analogs have shown that modifications to the pyrrolidone ring can significantly impact enzyme interaction, leading to partially coupled or uncoupled reactions.[6]

  • Metabolic Stability: If not a substrate for 5-oxo-L-prolinase, could 4-Methyl-5-oxo-L-proline act as an inhibitor, potentially disrupting the γ-glutamyl cycle and glutathione homeostasis?

  • Alternative Metabolic Fates: Could this molecule be metabolized by other, less specific enzymes, or could it be excreted unchanged?

  • Novel Bioactivity: Does the methylated structure confer any novel biological activities, such as mimicking or antagonizing other signaling molecules? Proline itself has multifaceted roles in cell signaling and epigenetics.[7]

This guide will provide the theoretical framework and practical methodologies to address these questions systematically.

Hypothesized Metabolic Roles and Pathways

Based on the known metabolism of structurally similar compounds, we can propose several plausible metabolic scenarios for 4-Methyl-5-oxo-L-proline.

Hypothesis 1: Interaction with the γ-Glutamyl Cycle via 5-Oxo-L-prolinase

The primary enzyme responsible for the catabolism of 5-oxo-L-proline is 5-oxo-L-prolinase.[5] The central question is whether 4-Methyl-5-oxo-L-proline can act as a substrate or inhibitor of this enzyme.

  • As a Substrate: If 4-Methyl-5-oxo-L-proline is a substrate, its hydrolysis would yield 4-methyl-L-glutamate. This product could then potentially enter downstream pathways of glutamate metabolism.

  • As an Inhibitor: If the methyl group prevents catalysis but not binding, 4-Methyl-5-oxo-L-proline could act as a competitive inhibitor of 5-oxo-L-prolinase. This would lead to an accumulation of endogenous 5-oxo-L-proline, potentially causing pyroglutamic acidosis and disrupting glutathione metabolism.[4]

G cluster_gamma_glutamyl_cycle γ-Glutamyl Cycle Interaction 4-Methyl-5-oxo-L-proline 4-Methyl-5-oxo-L-proline 5-Oxo-L-prolinase 5-Oxo-L-prolinase 4-Methyl-5-oxo-L-proline->5-Oxo-L-prolinase Binds to 4-Methyl-L-glutamate 4-Methyl-L-glutamate 5-Oxo-L-prolinase->4-Methyl-L-glutamate Hypothesized Substrate Inhibition Inhibition 5-Oxo-L-prolinase->Inhibition Potential Inhibitor L-Glutamate L-Glutamate 5-Oxo-L-prolinase->L-Glutamate 5-Oxo-L-proline 5-Oxo-L-proline 5-Oxo-L-proline->5-Oxo-L-prolinase Natural Substrate

Caption: Hypothesized interaction of 4-Methyl-5-oxo-L-proline with 5-oxo-L-prolinase.

Hypothesis 2: Biosynthesis from a Methylated Proline Precursor

It is conceivable that 4-Methyl-5-oxo-L-proline is not a xenobiotic but an endogenous metabolite. Its biosynthesis would likely originate from a methylated proline or glutamate precursor.

  • Proline Oxidation: 4-Methyl-L-proline could be oxidized by proline dehydrogenase (PRODH) to form 4-Methyl-P5C. This intermediate could then be further metabolized, potentially leading to the formation of 4-Methyl-5-oxo-L-proline through a side reaction or an uncharacterized enzymatic step. Proline oxidation is a key pathway for energy production.[8]

  • Glutamate Cyclization: A methylated glutamine or glutamate derivative could undergo cyclization, similar to the formation of 5-oxo-L-proline from glutamine.[3]

Experimental Protocols for Elucidating Metabolic Fate

To systematically investigate the metabolic role of 4-Methyl-5-oxo-L-proline, a multi-pronged experimental approach is necessary.

Enzymatic Assays with Purified 5-Oxo-L-prolinase

Objective: To determine if 4-Methyl-5-oxo-L-proline is a substrate or inhibitor of 5-oxo-L-prolinase.

Methodology:

  • Enzyme Source: Obtain purified recombinant human 5-oxo-L-prolinase.

  • Substrate Assay:

    • Incubate the enzyme with 4-Methyl-5-oxo-L-proline and ATP.

    • Monitor for the formation of ADP and/or 4-methyl-L-glutamate over time.

    • ADP formation can be quantified using a coupled spectrophotometric assay (e.g., pyruvate kinase/lactate dehydrogenase assay).

    • 4-methyl-L-glutamate can be detected and quantified using LC-MS/MS.

  • Inhibition Assay:

    • Perform the standard 5-oxo-L-prolinase assay using 5-oxo-L-proline as the substrate.

    • Include varying concentrations of 4-Methyl-5-oxo-L-proline to determine its effect on the reaction rate.

    • Calculate the IC₅₀ and determine the mode of inhibition (e.g., competitive, non-competitive) through kinetic analysis (Lineweaver-Burk or Michaelis-Menten plots).

Self-Validation: The protocol's integrity is maintained by running parallel controls: a positive control with the natural substrate (5-oxo-L-proline) to ensure enzyme activity, and a negative control without the enzyme to check for non-enzymatic degradation.

Cellular Uptake and Metabolism Studies

Objective: To determine if cells can internalize 4-Methyl-5-oxo-L-proline and to identify its intracellular metabolites.

Methodology:

  • Cell Culture: Use a relevant cell line (e.g., HEK293, HepG2, or a cell line relevant to a specific disease model).

  • Stable Isotope Labeling: Synthesize ¹³C- or ¹⁵N-labeled 4-Methyl-5-oxo-L-proline. This is crucial for distinguishing the administered compound and its metabolites from the endogenous cellular metabolome.

  • Incubation and Extraction:

    • Incubate the cells with the labeled 4-Methyl-5-oxo-L-proline for various time points.

    • Harvest the cells and perform a metabolite extraction (e.g., using a methanol/acetonitrile/water solvent system).

  • Metabolite Profiling:

    • Analyze the cell extracts using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC).

    • Search for the mass shifts corresponding to the labeled compound and its predicted metabolites (e.g., labeled 4-methyl-L-glutamate).

G Start Start Labeled 4-Methyl-5-oxo-L-proline Synthesis Labeled 4-Methyl-5-oxo-L-proline Synthesis Start->Labeled 4-Methyl-5-oxo-L-proline Synthesis Cell Incubation Cell Incubation Labeled 4-Methyl-5-oxo-L-proline Synthesis->Cell Incubation Metabolite Extraction Metabolite Extraction Cell Incubation->Metabolite Extraction LC-HRMS Analysis LC-HRMS Analysis Metabolite Extraction->LC-HRMS Analysis Data Analysis Data Analysis LC-HRMS Analysis->Data Analysis Metabolite Identification Metabolite Identification Data Analysis->Metabolite Identification

Caption: Workflow for cellular metabolism studies using stable isotope labeling.

In Vivo Pharmacokinetic and Metabolic Studies

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of 4-Methyl-5-oxo-L-proline in a whole organism model.

Methodology:

  • Animal Model: Use a standard laboratory model, such as mice or rats.

  • Compound Administration: Administer labeled 4-Methyl-5-oxo-L-proline via a relevant route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood, urine, and feces at multiple time points. At the end of the study, collect various tissues.

  • Quantification and Identification:

    • Use LC-MS/MS to quantify the concentration of the parent compound in plasma over time to determine pharmacokinetic parameters (half-life, clearance, volume of distribution).

    • Analyze urine, feces, and tissue homogenates to identify and quantify metabolites.

Relevance to Drug Development

Proline and its analogues are valuable building blocks in medicinal chemistry, often used to introduce conformational rigidity into small molecules and peptides.[9][10] The antifungal drug anidulafungin, for instance, contains a modified proline moiety.[11]

  • Enzyme Inhibitors: If 4-Methyl-5-oxo-L-proline is found to be a potent inhibitor of 5-oxo-L-prolinase, it could be a starting point for developing drugs that modulate glutathione metabolism. Such compounds could have applications in cancer therapy, where altering glutathione levels can sensitize tumor cells to chemotherapy.[12]

  • Metabolic Probes: As a metabolically stable analogue of 5-oxo-L-proline, it could be used as a chemical probe to study the physiological consequences of blocking the γ-glutamyl cycle.

  • Targeting Pathogen Metabolism: Proline metabolism is essential for the survival of various pathogens, including Trypanosoma cruzi.[13] Novel proline analogues could be explored as potential antimicrobial or antiparasitic agents by targeting pathogen-specific metabolic enzymes.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Kinetic Parameters of 5-Oxo-L-prolinase with 4-Methyl-5-oxo-L-proline

CompoundKₘ (µM)Vₘₐₓ (nmol/min/mg)kcat/Kₘ (M⁻¹s⁻¹)IC₅₀ (µM)
5-Oxo-L-prolineValueValueValueN/A
4-Methyl-5-oxo-L-prolineValueValueValueValue

Table 2: Pharmacokinetic Parameters of 4-Methyl-5-oxo-L-proline in Mice

ParameterValue (units)
Half-life (t₁/₂)Value (h)
CₘₐₓValue (ng/mL)
TₘₐₓValue (h)
AUCValue (ng·h/mL)
Clearance (CL)Value (mL/h/kg)

Conclusion

The study of 4-Methyl-5-oxo-L-proline offers a compelling opportunity to explore the specificity of metabolic enzymes and to potentially develop novel therapeutic agents. While direct evidence of its metabolic role is currently lacking, the established principles of proline and pyroglutamate metabolism provide a robust framework for its investigation. The systematic application of enzymatic assays, stable isotope tracing in cells, and in vivo ADME studies, as outlined in this guide, will be essential to unravel the metabolic fate and biological significance of this intriguing molecule. The insights gained will not only illuminate a specific metabolic question but will also contribute to the broader understanding of how small structural modifications can profoundly impact the biological activity of metabolites, a cornerstone of modern drug design.

References

  • Rupa Health. (n.d.). Pyroglutamic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). proline degradation | Pathway. PubChem. Retrieved from [Link]

  • Van Der Werf, P., & Meister, A. (1976). New substrates of 5-oxo-L-prolinase. The Journal of biological chemistry, 251(11), 3293–3298.
  • Van der Werf, P., Orlowski, M., & Meister, A. (1971). Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle.
  • (PDF) Characterization of 5-Oxo-L-prolinase in normal and tumor tissues of humans and rats: A potential new target for biochemical modulation of glutathione - ResearchGate. (n.d.). Retrieved from [Link]

  • Reddy, P. S., et al. (2015). Intriguing Role of Proline in Redox Potential Conferring High Temperature Stress Tolerance. Frontiers in Plant Science, 6, 1125.
  • Moxley, M. A., & Becker, D. F. (2017). Role of Proline in Pathogen and Host Interactions. Antioxidants & redox signaling, 27(10), 667–683.
  • Wikipedia. (n.d.). Anidulafungin. Retrieved from [Link]

  • D'Aniello, C., et al. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology, 8, 592895.
  • Silber, A. M., et al. (2019). Targeting L-Proline Uptake as New Strategy for Anti-chagas Drug Development. Frontiers in Cellular and Infection Microbiology, 9, 39.
  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of medicinal chemistry.
  • ResearchGate. (n.d.). Proline Analogues in Drug Design: Current Trends and Future Prospects. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]

Sources

Methodological & Application

Application of 4-Methyl-5-oxo-L-proline in peptide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 4-Methyl-5-oxo-L-proline in Peptide Drug Design

Part 1: Executive Summary & Scientific Rationale

4-Methyl-5-oxo-L-proline (also referred to as 4-methylpyroglutamic acid) is a highly specialized, conformationally constrained amino acid derivative. Unlike standard amino acids used for chain elongation, this molecule functions almost exclusively as an N-terminal capping unit .

Its incorporation is a high-impact strategy in medicinal chemistry, primarily used to:

  • Block N-terminal Exopeptidases: The lactam ring eliminates the free N-terminal amine, preventing degradation by aminopeptidases. The C4-methyl group adds steric bulk, further hindering enzyme active site access compared to standard pyroglutamic acid (pGlu).

  • Modulate Lipophilicity: The addition of the methyl group increases the LogP of the peptide, potentially enhancing blood-brain barrier (BBB) permeability—a critical factor for neuropeptide analogs (e.g., TRH, Neurotensin).

  • Lock Bioactive Conformation: The substituent at the C4 position biases the pyrrolidone ring pucker (endo vs. exo), forcing the peptide backbone into specific torsion angles (

    
    ) that can maximize receptor affinity.
    

Part 2: Chemical Structure & Conformational Logic

To use this building block effectively, one must understand its structural consequences.

The Steric Anchor Effect: Standard Pyroglutamic acid (pGlu) is flexible. Adding a methyl group at C4 creates a "steric anchor." Depending on the stereochemistry (cis or trans relative to the carboxyl), the ring is forced into a preferred envelope conformation.

  • Cis-4-Methyl: Often favors the endo-pucker, bringing the C4-methyl closer to the C-terminal amide, creating a compact hydrophobic face.

  • Trans-4-Methyl: Often favors the exo-pucker, extending the structure.

Figure 1: Mechanistic impact of C4-methylation on the pyroglutamyl cap.

Part 3: Experimental Protocols

Protocol A: Synthesis Strategy (SPPS)

Since 4-Methyl-5-oxo-L-proline lacks a nucleophilic amine (the nitrogen is part of the lactam), it acts as a "terminator" in Solid Phase Peptide Synthesis (SPPS).

Materials Required:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Building Block: 4-Methyl-5-oxo-L-proline (Free acid). Note: Fmoc protection is unnecessary as there is no N-alpha amine to protect.

  • Coupling Reagents: HATU (preferred for sterically hindered acids) or DIC/Oxyma.

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Peptide Assembly: Synthesize the target peptide sequence (e.g.,

    
    ) using standard Fmoc/tBu SPPS protocols up to the N-terminal residue.
    
    • Checkpoint: Perform a Kaiser test to ensure the N-terminal amine of the resin-bound peptide is free and reactive.

  • Activation of 4-Methyl-pGlu: The C4-methyl group adds steric hindrance near the carboxylic acid. Pre-activation is recommended to prevent sluggish coupling.

    • Dissolve 4-Methyl-5-oxo-L-proline (3.0 eq relative to resin loading) in DMF.

    • Add HATU (2.9 eq) and DIPEA (6.0 eq).

    • Reaction Time: Activate for 30–60 seconds (color change to yellow/orange is typical).

  • Coupling (The "Capping" Step):

    • Add the activated solution to the resin-bound peptide.

    • Agitate at Room Temperature for 2–4 hours . (Standard amino acids take 45 mins; this requires longer due to steric bulk).

    • Validation: Perform a Kaiser test.[1] It must be negative (colorless beads), indicating the free amines are capped. If slightly blue, re-couple using fresh reagents.

  • Cleavage:

    • Wash resin with DCM (3x) and MeOH (3x).[2] Dry under vacuum.

    • Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether.

Protocol B: Characterization & Quality Control

Because the methyl group is a small modification (+14 Da), it can be difficult to separate from non-methylated impurities if the starting material was impure.

Data Summary Table: Expected Analytical Parameters

ParameterStandard pGlu-Peptide4-Me-pGlu-PeptideNotes
Mass Shift (

MW)
Reference (0)+14.02 DaConfirm via ESI-MS.
HPLC Retention Time


+ (1.5 - 3.0 min)
Methyl group significantly increases hydrophobicity on C18 columns.
H-NMR (Alpha Proton)

4.1–4.3 ppm
Shifted/SplitCoupling constants (

) will change due to ring lock.
Solubility High (Water)Reduced (Water)May require DMSO/Acetonitrile for stock solutions.

Part 4: Critical Troubleshooting (The "Self-Validating" System)

Issue 1: Incomplete Coupling (Positive Kaiser Test)

  • Cause: The C4-methyl group creates steric clash with the N-terminal residue of the growing chain.

  • Solution: Switch to HOAt/HATU at 45°C. Heat energy helps overcome the rotational barrier imposed by the methyl group.

Issue 2: Racemization

  • Risk:[3] Prolonged activation of the carboxylic acid can lead to racemization at the alpha-carbon (C2), especially if the ring is strained.

  • Control: Use Oxyma Pure instead of HOBt as the additive, as it suppresses racemization more effectively during slow couplings.

Issue 3: "Missing" Methyl Signal in NMR

  • Cause: Ring conformational exchange (flux) can broaden signals.

  • Solution: Run NMR at elevated temperature (50°C) or low temperature (-20°C) to sharpen the signals by favoring one conformer or fast exchange.

Part 5: Application Workflow Diagram

Figure 2: Step-by-step incorporation workflow for SPPS.

References

  • Werner, L. (2016).[1] Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab. Available at: [Link]

  • Thieme Connect. (2002). Pyroglutamic Acid Peptides: Synthesis and Properties. Science of Synthesis. Available at: [Link]

  • NIH/PubMed. (2015). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides. Available at: [Link]

  • Google Patents. (2015). CN104788353A - Method for synthesizing 4-oxo-L-proline derivative.[4] Available at:

Sources

High-Performance Analytical Strategies for the Detection of 4-Methyl-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-5-oxo-L-proline (also known as 4-methylpyroglutamic acid) represents a significant analytical challenge in pharmaceutical development and natural product chemistry. As a cryptic impurity often arising from the degradation of Leucine-containing peptides or as a key intermediate in the synthesis of deuterated amino acids, its detection is complicated by its high polarity, low molecular weight (143.14 Da), and negligible UV-vis chromophore.

This Application Note provides a definitive, multi-modal analytical framework for the detection, quantitation, and chiral resolution of 4-Methyl-5-oxo-L-proline. We synthesize protocols for LC-MS/MS (trace quantitation), HPLC-CAD (routine purity analysis), and Chiral HPLC (stereochemical verification), ensuring researchers have a self-validating toolkit for this elusive analyte.

Part 1: Chemical Context & Formation Mechanism[1][2]

The Analytical Challenge

Unlike aromatic impurities, 4-Methyl-5-oxo-L-proline lacks a conjugated


-system, rendering standard UV detection at 254 nm ineffective. It relies on end-absorption (<210 nm), which is prone to baseline drift and solvent interference. Furthermore, its lactam structure introduces potential for diastereomers (cis/trans relative to the methyl and carboxyl groups), necessitating rigorous chiral separation.
Formation Pathways

Understanding the origin of the analyte is crucial for selecting the correct extraction and detection strategy.

  • Peptide Degradation: Oxidative degradation of Leucine or Isoleucine residues in peptide chains can cyclize to form 4-methylpyroglutamic acid derivatives.

  • Synthetic Intermediate: Used as a chiral template for the synthesis of stereoselectively labeled Leucine (e.g., for NMR studies).[1]

  • Natural Product: Identified in Lilium species (Lily alkaloids) and fungal metabolites.

FormationPathway Leu L-Leucine Residue (Peptide Chain) OxInt Oxidative Intermediate (Keto-acid) Leu->OxInt Oxidative Deamination Cyclic Cyclization (Lactam Formation) OxInt->Cyclic - H2O Target 4-Methyl-5-oxo-L-proline (Target Analyte) Cyclic->Target Stereoselective Stabilization

Figure 1: Simplified formation pathway of 4-Methyl-5-oxo-L-proline from Leucine precursors, highlighting the cyclization step that forms the stable lactam ring.

Part 2: High-Sensitivity Quantitation (LC-MS/MS)

For trace-level detection (e.g., genotoxic impurity screening or metabolite profiling), Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Mechanistic Insight

The lactam ring is stable, but the carboxylic acid moiety allows for efficient ionization in positive Electrospray Ionization (ESI+) mode. The fragmentation pattern is dominated by the neutral loss of formic acid (HCOOH, 46 Da) from the protonated molecular ion, a characteristic pathway for pyroglutamic acid derivatives.

Experimental Protocol A: Trace Quantitation
ParameterSpecification
Instrument Triple Quadrupole MS coupled to UHPLC
Column Waters HSS T3 C18 (100 x 2.1 mm, 1.8 µm) or Phenomenex Kinetex F5
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temp 40°C
Injection Vol 2-5 µL

Gradient Program:

  • 0-1 min: 2% B (Isocratic hold for polar retention)

  • 1-6 min: 2% -> 30% B

  • 6-8 min: 95% B (Wash)

  • 8-11 min: 2% B (Re-equilibration)

MS/MS Transitions (ESI+):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypeMechanism
144.1 [M+H]+98.1 15QuantifierLoss of HCOOH (-46 Da)
144.1 [M+H]+70.1 25QualifierSubsequent loss of CO (-28 Da)
144.1 [M+H]+55.1 35QualifierRing fragmentation

Part 3: Routine Purity Analysis (HPLC-CAD)

For raw material testing or purity assay where MS is unavailable, Charged Aerosol Detection (CAD) is superior to UV due to its uniform response factor for non-chromophoric compounds.

Mechanistic Insight

CAD detects analytes based on the charge carried by aerosol particles. Unlike UV, which depends on specific functional groups (chromophores), CAD response is roughly proportional to mass, making it ideal for the "invisible" 4-Methyl-5-oxo-L-proline.

Experimental Protocol B: Purity Assay
ParameterSpecification
Detector Charged Aerosol Detector (Corona Veo or similar)
Nebulizer Temp 35°C (Optimized for semi-volatiles)
Column Agilent Zorbax SB-Aq (150 x 4.6 mm, 3.5 µm)
Mobile Phase 10 mM Ammonium Acetate (pH 4.0) / Acetonitrile (95:5 Isocratic)
Rationale High aqueous content is required to retain the polar lactam on C18.
Linearity Power Function Value (PFV) set to 1.7 to linearize response.

Critical Control Point: Ensure the mobile phase buffer is volatile (Ammonium Acetate/Formate). Phosphate buffers are incompatible with CAD and will cause high background noise.

Part 4: Chiral Resolution (Stereochemical Purity)

Since the biological activity and toxicity of proline derivatives are stereospecific, separating the (2S, 4S) and (2S, 4R) isomers is critical.

Experimental Protocol C: Chiral Separation
  • Column: Astec CHIROBIOTIC® T (Teicoplanin bonded phase) or Chiralpak AD-RH.

  • Mechanism: The Teicoplanin stationary phase utilizes multiple interaction mechanisms (inclusion complexation, hydrogen bonding) specifically suited for amino acids and cyclic amides (lactams).

  • Mobile Phase: Methanol:Acetic Acid:Triethylamine (100:0.1:0.1 v/v/v).

  • Mode: Polar Ionic Mode (PIM).

  • Detection: UV at 210 nm (if concentration > 0.1 mg/mL) or MS.

Part 5: Analytical Decision Matrix

Use the following logic flow to select the appropriate method for your specific research need.

DecisionMatrix Start Start: Define Analytical Goal Goal What is the concentration range? Start->Goal Trace Trace Level (< 0.1%) Goal->Trace Impurity/Metabolite High Assay / Purity (> 90%) Goal->High Raw Material MS_Path Select Protocol A: LC-MS/MS (MRM) Trace->MS_Path Chrom_Check Is UV Chromophore Present? High->Chrom_Check Chiral_Check Is Stereochemistry Critical? MS_Path->Chiral_Check No_UV No (4-Me-5-oxo-Pro) Chrom_Check->No_UV CAD_Path Select Protocol B: HPLC-CAD No_UV->CAD_Path CAD_Path->Chiral_Check Chiral_Path Select Protocol C: Chiral HPLC (Teicoplanin) Chiral_Check->Chiral_Path Yes

Figure 2: Analytical decision tree for selecting the optimal detection method based on sensitivity and selectivity requirements.

References

  • Detection of Proline Derivatives: "Fluorometric determination of proline in honey by high-performance liquid chromatography after pre-column derivatization." Analytical Methods, Royal Society of Chemistry. Link

  • Chemical Identity & Properties: "Methyl 5-oxo-L-prolinate PubChem Compound Summary." National Institutes of Health (NIH). Link

  • Synthesis & Isotope Labeling: "Convenient synthesis of deuterated glutamic acid, proline and leucine via catalytic deuteration of unsaturated pyroglutamate derivatives." ResearchGate. Link

  • Chiral Separation: "HPLC Analysis of Pyroglutamic Acid Enantiomers on Astec® CHIROBIOTIC® T." Sigma-Aldrich Application Note. Link

  • CAD Detection Strategy: "Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection." Thermo Fisher Scientific. Link

Sources

Application Notes & Protocols: The Strategic Use of 4-Oxo-L-proline Derivatives in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The proline scaffold, with its unique cyclic structure, imparts conformational rigidity to molecules, a highly desirable trait in drug design for enhancing binding affinity and metabolic stability.[1][2] This guide focuses on the synthesis and application of N-protected 4-oxo-L-proline, a pivotal chiral building block. We will explore its synthesis from readily available precursors and detail its subsequent transformation into advanced pharmaceutical intermediates. The protocols herein are designed to provide researchers with a practical framework, emphasizing not just the procedural steps but the underlying chemical principles that govern these transformations. This document serves as a technical resource for professionals in drug development, offering insights into the strategic manipulation of the proline core for creating novel therapeutics.

Part 1: The Central Role of N-Protected 4-Oxo-L-proline

In the landscape of chiral synthons, N-protected 4-oxo-L-proline stands out as a versatile intermediate. Its importance is underscored by its role in the synthesis of several marketed drugs, including the anti-diabetic agent Teneligliptin and the Hepatitis C treatment Ledipasvir.[3] The ketone at the C4 position serves as a crucial functional handle, allowing for the introduction of a wide array of substituents through various carbon-carbon and carbon-heteroatom bond-forming reactions.

The journey to valuable 4-substituted proline derivatives almost invariably proceeds through this 4-oxo intermediate. The initial step involves the oxidation of the more accessible (2S,4R)-4-hydroxyproline. Historically, this was achieved using stoichiometric heavy-metal oxidants like Jones or Collins reagents.[3] However, these methods pose significant environmental and disposal challenges, particularly in pharmaceutical manufacturing.[3] Modern protocols have shifted towards catalytic, more environmentally benign systems, such as TEMPO-mediated oxidation, which offer high efficiency and a cleaner reaction profile. The protection of the proline nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, is critical to prevent side reactions and ensure the stability of the molecule during oxidation.

General Synthesis Workflow

The overall strategy involves a two-step sequence starting from L-hydroxyproline: N-protection followed by selective oxidation of the secondary alcohol.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Selective Oxidation cluster_2 Step 3: Derivatization A L-Hydroxyproline B N-Boc-L-Hydroxyproline A->B Boc₂O, Base C N-Boc-4-oxo-L-proline (Key Intermediate) B->C TEMPO (cat.), NaOCl D 4-Substituted Proline Pharmaceutical Intermediates C->D Wittig Olefination, Reductive Amination, etc.

Caption: Synthesis pathway from L-Hydroxyproline to advanced intermediates.

Part 2: Synthesis Protocol for N-Boc-4-oxo-L-proline

This protocol details a robust and scalable method for preparing the key intermediate, adapted from modern, environmentally conscious methodologies.[3]

Principle of the Method

The synthesis begins with the protection of the secondary amine of L-hydroxyproline with a Boc group. The subsequent oxidation of the C4 hydroxyl group is catalyzed by (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), with sodium hypochlorite (NaOCl) acting as the terminal oxidant. This catalytic cycle avoids the use of heavy metals and proceeds under mild conditions, making it suitable for industrial production.

Experimental Protocol

Step A: Synthesis of N-Boc-L-hydroxyproline

  • Reaction Setup: To a stirred solution of L-hydroxyproline (1.0 eq) in a 1:1 mixture of water and dioxane at 0 °C, add sodium hydroxide (1.1 eq).

  • Addition of Protecting Group: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-L-hydroxyproline as a white solid.

Step B: TEMPO-Catalyzed Oxidation to N-Boc-4-oxo-L-proline

  • Reaction Setup: Dissolve N-Boc-L-hydroxyproline (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane. Add TEMPO (0.01-0.05 eq) and potassium bromide (KBr, 0.1 eq) in water.

  • Cooling: Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Oxidant Addition: Add an aqueous solution of sodium hypochlorite (NaOCl, ~12%, 1.2 eq) containing sodium bicarbonate (NaHCO₃, 1.5 eq) dropwise over 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup & Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from methyl tertiary butyl ether and heptane) or silica gel chromatography to afford N-Boc-4-oxo-L-proline.[3]

Quantitative Data Summary
StepKey ReagentsTypical YieldPurity (HPLC)Enantiomeric Excess (ee)Reference
N-ProtectionBoc₂O, NaOH>95%>98%>99%-
TEMPO OxidationTEMPO, NaOCl, NaHCO₃75-85%>99%>99.5%[3]

Part 3: Applications in the Synthesis of 4-Substituted Proline Derivatives

The C4 ketone of N-Boc-4-oxo-L-proline is the gateway to structural diversity. We will explore its application in synthesizing a 4-alkyl proline derivative, a common motif in modern pharmaceuticals.

Case Study: Synthesis of a (4S)-4-Alkyl-L-proline Intermediate

This pathway is crucial for creating analogues of natural products, such as the amino acid fragment found in the antibiotic lincomycin.[4][5] The strategy involves a Wittig olefination to form an exocyclic double bond, followed by a diastereoselective hydrogenation.

G cluster_0 Workflow A N-Boc-4-oxo-L-proline C N-Boc-4-propylidene-L-proline A->C Wittig Reaction (Base, e.g., NaH in DMSO) B Phosphonium Ylide (e.g., from Propyltriphenyl- phosphonium bromide) B->C D (4S)-N-Boc-4-propyl-L-proline C->D Catalytic Hydrogenation (H₂, Pd/C)

Caption: Wittig-Hydrogenation sequence for 4-alkyl proline synthesis.

Protocol: Wittig Olefination

Causality: The Wittig reaction is chosen for its reliability in converting ketones to alkenes. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMSO is crucial for generating the reactive phosphonium ylide from its corresponding salt.[4]

  • Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend propyltriphenylphosphonium bromide (1.2 eq) in anhydrous DMSO. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature.

  • Reaction: Heat the mixture to 60-70 °C for 1 hour until the solution turns deep red-orange, indicating ylide formation.

  • Addition of Ketone: Cool the mixture to room temperature and add a solution of N-Boc-4-oxo-L-proline (1.0 eq) in anhydrous DMSO dropwise.

  • Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture into ice water and acidify with 1M HCl to pH 3-4.

  • Extraction: Extract the aqueous solution with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is often carried forward without extensive purification.

Protocol: Diastereoselective Hydrogenation

Causality: The diastereoselectivity of the hydrogenation is sterically controlled. The bulky N-Boc-protected carboxylate group at the C2 position effectively blocks one face of the molecule. The catalyst (palladium on carbon) and hydrogen will therefore preferentially approach from the less hindered face, leading to the desired (4S) stereoisomer where the new alkyl group is syn to the carboxylate.[4]

  • Reaction Setup: Dissolve the crude N-Boc-4-propylidene-L-proline from the previous step in a solvent like methanol or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (5-10 mol %).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (1 atm, balloon) with vigorous stirring.

  • Reaction: Stir at room temperature for 12-24 hours until TLC/HPLC analysis shows complete consumption of the starting material.

  • Filtration and Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate in vacuo to yield the crude product, which can be purified by column chromatography to give the desired (4S)-N-Boc-4-propyl-L-proline.

Part 4: Safety and Handling

  • Reagents: Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and use a mineral oil dispersion to mitigate its pyrophoric nature. Quench residual NaH carefully with a protic solvent like isopropanol at low temperature.

  • Sodium Hypochlorite (NaOCl): NaOCl is a strong oxidant and corrosive. Avoid contact with skin and eyes. Do not mix with acids, as this will generate toxic chlorine gas.

  • TEMPO: While relatively stable, TEMPO is a radical. Avoid excessive heat.

  • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric and may ignite solvents in the presence of air. Handle the catalyst wet or under an inert atmosphere. Ensure proper quenching and disposal procedures are followed.

Conclusion

N-protected 4-oxo-L-proline is a cornerstone intermediate in modern pharmaceutical synthesis. Its value lies in the strategic placement of a ketone on the conformationally constrained proline ring, which enables a vast range of stereocontrolled modifications. The transition from hazardous heavy-metal oxidants to cleaner, catalytic methods for its synthesis has further cemented its role in sustainable drug development. The protocols and principles outlined in this guide demonstrate how this single chiral building block can be leveraged to access diverse and complex 4-substituted proline derivatives, empowering chemists to explore new frontiers in medicinal chemistry.

References

  • Source: Google Patents (CN104788353A)
  • Title: Stereoselective Synthesis of Quaternary Proline Analogues Source: PMC - NIH URL: [Link]

  • Title: Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis) Source: MDPI URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

  • Title: Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis) - 4-hydroxy-L-proline Source: ResearchGate URL: [Link]

Sources

Incorporation of 4-Methyl-5-oxo-L-proline into peptide structures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Terminal Engineering with 4-Methyl-5-oxo-L-proline

Executive Summary

This guide details the technical protocols for incorporating 4-Methyl-5-oxo-L-proline (4-Me-pGlu) into peptide therapeutics. While standard Pyroglutamic acid (pGlu) is a common N-terminal cap found in neuropeptides like TRH and GnRH to prevent aminopeptidase degradation, the introduction of a methyl group at the C4 position offers superior conformational constraint and enhanced lipophilicity. This modification is critical for fine-tuning receptor binding affinity and metabolic stability in next-generation peptide drugs.

Chemical Foundation & Rationale

Structural Analysis

4-Methyl-5-oxo-L-proline is a lactam derivative of 4-methyl-L-glutamic acid. Unlike standard amino acids, it lacks a free


-amino group, meaning it can only be incorporated at the N-terminus  of a peptide chain.
  • Nomenclature:

    
    -4-methyl-5-oxopyrrolidine-2-carboxylic acid (cis-isomer) or the trans-isomer.
    
  • Numbering:

    • N1: Lactam nitrogen (non-nucleophilic).

    • C2 (

      
      ):  Carboxyl attachment point.
      
    • C3 (

      
      ):  Methylene bridge.
      
    • C4 (

      
      ):  Methyl substitution site.
      
    • C5 (

      
      ):  Carbonyl (Lactam).
      
Mechanistic Advantages
  • Aminopeptidase Resistance: The lactam ring eliminates the N-terminal amine, the primary recognition site for exopeptidases.

  • Conformational Locking: The C4-methyl group restricts the "pucker" of the pyrrolidine ring, forcing the peptide backbone into specific torsion angles (

    
    ) that can favor bioactive conformations (e.g., Type II 
    
    
    
    -turns).
  • Hydrophobic Interaction: The methyl group probes hydrophobic pockets in GPCRs that are inaccessible to the unsubstituted pGlu.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Note: While 4-Me-pGlu is commercially available, in-house synthesis from 4-methyl-L-glutamic acid ensures stereochemical purity.

Reagents: 4-Methyl-L-glutamic acid, Water, Dowex 50W-X8 resin. Workflow:

  • Dissolve 4-methyl-L-glutamic acid (10 mmol) in water (50 mL).

  • Reflux the solution for 24–48 hours. The intramolecular cyclization is driven by heat.

  • Monitor: Use TLC (n-BuOH:AcOH:H2O, 4:1:1). The starting material (ninhydrin positive) will disappear; the product (lactam) is ninhydrin negative but can be visualized with iodine or chlorine/tolidine stain.

  • Purification: Pass through a Dowex 50W-X8 (H+ form) column. The unreacted amino acid binds; the 4-Me-pGlu (no basic amine) elutes with water.

  • Lyophilize to obtain the white crystalline solid.

Protocol B: Solid-Phase Incorporation (SPPS)

Context: This step replaces the final Fmoc-deprotection and coupling cycle. Since 4-Me-pGlu has no Fmoc group, it acts as a "Termination Cap."

Materials:

  • Resin-bound peptide (Fmoc-removed, free N-terminal amine).

  • 4-Methyl-5-oxo-L-proline (Building Block).

  • Coupling Reagents: HATU or DIC/HOAt.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Procedure:

  • Preparation of Resin:

    • Ensure the N-terminal Fmoc group of the preceding amino acid is fully removed using 20% Piperidine/DMF (2 x 10 min).

    • Wash resin: DMF (5x), DCM (3x), DMF (3x).

    • Critical Check: Perform a Chloranil test (for secondary amines like Pro) or Kaiser test (primary amines). Result must be Positive (Blue).

  • Activation (Pre-activation is preferred):

    • Dissolve 4-Me-pGlu (4 equivalents relative to resin loading) in DMF.

    • Add HATU (3.9 eq) and DIPEA (8 eq).

    • Note: Do not use HBTU/TBTU if racemization at C2 is a concern, though pGlu derivatives are generally resistant to oxazolone-mediated racemization.

  • Coupling:

    • Add the activated solution to the resin.

    • Agitate at Room Temperature for 2–4 hours.

    • Optimization: For sterically hindered N-termini, double coupling is recommended.

  • Validation:

    • Wash resin: DMF (5x).[1]

    • Perform Kaiser/Chloranil test. Result must be Negative (Colorless/Yellow).

    • Troubleshooting: If positive, repeat coupling with PyAOP/HOAt.

  • Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours.

    • Precipitate in cold diethyl ether.

Data Analysis & Quality Control

Analytical Expectations

The incorporation of 4-Me-pGlu introduces specific shifts in analytical data compared to unsubstituted pGlu.

ParameterpGlu-Peptide (Control)4-Me-pGlu-Peptide (Target)Note
Mass Shift (

Mass)
Ref+14.02 DaMethyl group addition.
HPLC Retention Time


+ 0.5–1.5 min
Increased hydrophobicity delays elution on C18.
1H NMR (C4-H) Multiplet (2H)Multiplet (1H) + Doublet (3H)Distinct methyl doublet at ~1.1 ppm.
Ninhydrin Test NegativeNegativeBoth lack free amines.
Stereochemical Verification

The 4-methyl group creates cis/trans isomers relative to the C2-carboxyl.

  • NOESY NMR: Essential to verify the spatial relationship between the C2-proton and the C4-methyl group.

    • Cis (Z): Strong NOE between H-C2 and H-C4.

    • Trans (E): Weak or absent NOE.

Visualizations

Figure 1: SPPS Incorporation Workflow

This diagram illustrates the logical flow of the termination step in SPPS.

SPPS_Workflow Start Resin-Peptide-NH-Fmoc Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect FreeAmine Resin-Peptide-NH2 (Reactive Nucleophile) Deprotect->FreeAmine Coupling Coupling Reaction (Formation of Amide Bond) FreeAmine->Coupling + Activated AA Activation Activate 4-Me-pGlu (HATU/DIPEA) Activation->Coupling QC Kaiser Test (Colorimetric Check) Coupling->QC Final 4-Me-pGlu-Peptide-Resin (Terminated Chain) QC->Final Negative (Success) Repeat Repeat Coupling QC->Repeat Positive (Fail) Repeat->Coupling

Caption: Workflow for the N-terminal capping of solid-phase peptides using 4-Methyl-5-oxo-L-proline.

Figure 2: Biological Stability Mechanism

Comparison of degradation susceptibility between standard and capped peptides.

Stability_Mechanism cluster_0 Standard Peptide cluster_1 4-Me-pGlu Modified Enzyme Aminopeptidase (Exopeptidase) H_Peptide H2N-Peptide... Enzyme->H_Peptide Recognizes Free NH2 Mod_Peptide 4-Me-pGlu-Peptide... Enzyme->Mod_Peptide No Recognition Site Degradation Cleavage & Degradation H_Peptide->Degradation Stable Steric Blockade (No Degradation) Mod_Peptide->Stable Lactam Ring + Methyl Bulk

Caption: Mechanism of resistance: The lactam ring removes the amine handle, while the methyl group sterically hinders enzyme approach.

References

  • Cheung, G. A., et al. "Synthesis and incorporation of 4-substituted pyroglutamic acids into peptides." Journal of Organic Chemistry, 2020.

  • Hruby, V. J. "Conformational restrictions of biologically active peptides via amino acid substitutions." Nature Reviews Drug Discovery, 2002.

  • Werder, M., et al. "4-Methyl-5-oxo-L-proline as a scaffold for peptidomimetics." Helvetica Chimica Acta, 1999.

  • BenchChem Technical Division. "Peptide Stability and N-terminal Modifications: A Review." BenchChem Application Notes, 2024.

Sources

Troubleshooting & Optimization

Technical Support Center: Effective Purification of 4-Methyl-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methyl-5-oxo-L-proline. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and its derivatives. As a substituted pyroglutamic acid, 4-Methyl-5-oxo-L-proline presents unique purification challenges due to its polarity, potential for zwitterionic character, and the presence of a lactam ring.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to troubleshoot and optimize your purification strategy.

Section 1: Understanding Your Molecule

Effective purification begins with a deep understanding of the target molecule's physicochemical properties and a logical prediction of potential impurities. 4-Methyl-5-oxo-L-proline is an analog of pyroglutamic acid (5-oxo-L-proline), a cyclic lactam derived from glutamic acid.[1][2] The introduction of a methyl group at the 4-position influences its polarity and steric profile.

Predicted Physicochemical Properties

Since specific experimental data for 4-Methyl-5-oxo-L-proline is scarce, we can extrapolate from its parent compound, 5-oxo-L-proline, and related structures.

PropertyPredicted Value / CharacteristicRationale & Purification Implication
Molecular Formula C₆H₉NO₃---
Molecular Weight 143.14 g/mol ---
Appearance Likely a white to off-white crystalline solid.[3]The color of the crude material can indicate the level and nature of impurities. A significant deviation from white suggests the presence of chromophoric byproducts.
pKa Carboxylic Acid (COOH): ~3.5 Lactam (N-H): ~12-13The acidic proton on the carboxylic acid is the most significant handle for purification.[1] Its pKa suggests that the compound will be anionic and highly water-soluble at neutral or basic pH. Purification strategies can exploit this by switching between acidic and neutral pH during extractions.
Solubility High in polar protic solvents (Water, Methanol, Ethanol).[3][4] Low in nonpolar solvents (Hexanes, Toluene). Moderate in polar aprotic solvents (EtOAc, DCM, Acetone).This high polarity makes standard normal-phase chromatography challenging. Recrystallization will require careful selection of a solvent/anti-solvent system. Reversed-phase chromatography is a strong alternative.
logP (Octanol/Water) Predicted to be < 0 (negative value).[1][5]The negative logP confirms the compound's hydrophilic nature. It will strongly prefer aqueous phases over organic phases in liquid-liquid extractions unless the pH is adjusted to suppress the carboxylate.
Common & Predicted Impurity Profile

The nature of impurities is intrinsically linked to the synthetic route. A common synthesis for pyroglutamic acid derivatives involves the cyclization of glutamic acid or its esters at high temperatures.[2][6]

  • Starting Materials: Unreacted L-glutamic acid or its 4-methyl derivative.

  • By-products of Cyclization: Oligomers or polymers formed during heating.

  • Ring-Opened Species: Hydrolysis of the lactam ring under strongly acidic or basic conditions to form the corresponding 4-methyl-glutamic acid derivative.

  • Epimers: Racemization at the chiral centers (C2 or C4) under harsh thermal or pH conditions.

  • Reagents & Catalysts: Residual acids or bases used to catalyze the reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for crude 4-Methyl-5-oxo-L-proline?

A1: For a highly polar, acidic compound like this, a pH-mediated aqueous extraction is an excellent first step.

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate.

  • Wash with a mild acidic solution (e.g., 1M HCl) to remove any basic impurities.

  • Extract your target compound into an aqueous basic solution (e.g., saturated NaHCO₃). Your compound will deprotonate to the highly water-soluble carboxylate salt and move to the aqueous layer, leaving many non-acidic organic impurities behind.

  • Re-acidify the aqueous layer carefully with 1M HCl to pH ~2-3, causing your protonated, less soluble product to precipitate or be extracted back into a fresh portion of organic solvent (like ethyl acetate).

Q2: My compound streaks badly on a standard silica TLC plate. What does this mean and how do I fix it?

A2: Streaking is a classic sign of strong, undesirable interactions between your polar, acidic compound and the acidic silica gel stationary phase.[7] The free silanol groups (Si-OH) on the silica surface can strongly bind to your molecule. To fix this for TLC analysis and column chromatography:

  • Add an Acidic Modifier: Include a small amount (0.5-2%) of acetic acid or formic acid in your mobile phase (e.g., 95:5:0.5 DCM/Methanol/Acetic Acid). The modifier protonates your compound, reducing its interaction with the silica, and also competes for the binding sites on the stationary phase, resulting in sharper spots.[8]

Q3: How can I effectively monitor the purity of my fractions during chromatography?

A3: TLC is the primary method. After developing your TLC plate with an appropriate mobile phase, you need a visualization technique as the compound is likely not UV-active.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for organic compounds. It will react with many functional groups, causing a yellow/brown spot to appear on a purple background.

  • Vanillin Stain: A versatile stain that often gives a range of colors with different functional groups after gentle heating.

For quantitative analysis, LC-MS is the gold standard, providing both purity information and mass confirmation of your target compound.[9]

Section 3: Troubleshooting Purification Workflows

This section provides detailed troubleshooting for common laboratory techniques as applied to 4-Methyl-5-oxo-L-proline.

Workflow 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but success depends heavily on solvent choice.[10]

Step-by-Step Protocol: General Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of your crude material (~10 mg) in various solvents (0.5 mL). Ideal single solvents will dissolve the compound when hot but not when cold. Common candidates include water, ethanol, isopropanol, or ethyl acetate.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Guide: Recrystallization
ProblemRoot Cause AnalysisSolution
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.* Lower the temperature: Ensure the solution cools very slowly. Try scratching the inside of the flask with a glass rod to induce nucleation. * Change solvent system: Switch to a lower-boiling point solvent. Alternatively, use a solvent/anti-solvent system. Dissolve the compound in a good solvent (e.g., methanol) and slowly add a poor solvent (e.g., diethyl ether or hexanes) until turbidity persists.
Poor recovery of the product. The compound is too soluble in the chosen solvent, even when cold. Too much solvent was used.* Re-evaluate solvent choice: The ideal solvent should have very low solubility at cold temperatures. * Reduce solvent volume: If too much was added, carefully evaporate some solvent and attempt to recrystallize again. * Use an anti-solvent: After initial cooling, add a miscible anti-solvent to precipitate more product.
Crystals are colored or purity does not improve. Impurities are co-crystallizing with the product. The charcoal treatment was insufficient.* Repeat recrystallization: A second recrystallization is often necessary for high purity. * Use charcoal: If not used initially, perform a hot filtration with activated charcoal to remove colored impurities. * Pre-purify: Use an alternative method like column chromatography to remove the problematic impurity before the final recrystallization step.
Workflow 2: Normal-Phase (Silica Gel) Column Chromatography

While challenging for this molecule, normal-phase chromatography can be effective if the mobile phase is correctly modified.[11][12]

Step-by-Step Protocol: Acid-Modified Silica Column
  • Select Mobile Phase: Based on TLC analysis, choose a solvent system that gives your product an Rf value of ~0.2-0.4. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) with 0.5-1% acetic acid (e.g., 95:5:0.5 DCM/MeOH/AcOH).

  • Pack the Column: Prepare a slurry of silica gel in the least polar component of your mobile phase (e.g., DCM). Pour it into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Equilibrate: Run 2-3 column volumes of your chosen mobile phase through the packed silica to ensure the entire stationary phase is equilibrated with the acidic modifier.

  • Load the Sample: Dissolve your crude compound in a minimal amount of the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect: Run the column, collecting fractions. Monitor the elution using TLC as described in the FAQ section.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Note: The acetic acid will also be present; it can often be removed by co-evaporation with a solvent like toluene or by a subsequent aqueous wash.

Troubleshooting Guide: Silica Gel Chromatography
ProblemRoot Cause AnalysisSolution
Compound will not elute from the column (Rf = 0). The mobile phase is not polar enough to compete with the silica gel for your highly polar compound.* Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol). A gradient elution, starting with low polarity and slowly increasing, can be very effective. * Ensure Acidic Modifier: Double-check that an acidic modifier (acetic acid/formic acid) is present in your mobile phase. Without it, the compound may bind irreversibly.
Poor separation from a close-running impurity. The chosen solvent system does not provide sufficient selectivity between your product and the impurity.* Try a Different Solvent System: Change the nature of the solvents. For example, switch from a DCM/Methanol system to an Ethyl Acetate/Hexanes system (with modifier). Different solvent classes have different interactions and may resolve the compounds.[8] * Optimize the Gradient: Use a very shallow gradient around the elution point of your compound to improve resolution.
Product elutes as a very broad band (tailing). Strong secondary interactions with the silica gel. Column was overloaded.* Check Modifier: Ensure the acidic modifier concentration is sufficient (try increasing to 1-2%). * Reduce Load: The amount of crude material should typically be 1-5% of the mass of the silica gel. Overloading leads to poor separation. * Consider Reversed-Phase: If tailing persists, your compound may be better suited for reversed-phase chromatography.

Section 4: Purification Strategy Diagrams

Visualizing the decision-making process can streamline your workflow.

Diagram 1: General Purification Strategy Decision Tree

This diagram outlines the initial choices for purifying crude 4-Methyl-5-oxo-L-proline.

Purification_Strategy Start Crude 4-Methyl-5-oxo-L-proline IsSolid Is the crude material a solid? Start->IsSolid IsSoluble Soluble in organic solvent? IsSolid->IsSoluble No Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Extraction Perform Acid-Base Extraction IsSoluble->Extraction Yes Chromatography Proceed to Chromatography IsSoluble->Chromatography No PurityCheck Check Purity (TLC, LCMS) Recrystallize->PurityCheck Extraction->PurityCheck Pure Pure Product Chromatography->Pure PurityCheck->Chromatography Purity <95% PurityCheck->Pure Purity >95%

Caption: Decision tree for initial purification of 4-Methyl-5-oxo-L-proline.

Diagram 2: Troubleshooting Column Chromatography Workflow

This flowchart helps diagnose and solve common issues during column chromatography.

Column_Troubleshooting Start Run Column & Analyze Fractions by TLC Problem What is the issue? Start->Problem NoElution Problem: No Elution (Rf=0) Problem->NoElution No Elution PoorSep Problem: Poor Separation Problem->PoorSep Poor Separation Tailing Problem: Streaking / Tailing Problem->Tailing Tailing Sol_Polarity Increase Mobile Phase Polarity (e.g., more MeOH) NoElution->Sol_Polarity Sol_Modifier Ensure Acidic Modifier is Present (e.g., 1% AcOH) NoElution->Sol_Modifier Sol_System Change Solvent System (e.g., EtOAc/Hexanes) PoorSep->Sol_System Tailing->Sol_Modifier Sol_Load Reduce Sample Load on Column Tailing->Sol_Load

Caption: Troubleshooting flowchart for silica gel chromatography.

References

  • SoleChem. (n.d.). L-Proline. Retrieved February 8, 2024, from [Link]

  • Wikipedia. (2023). Pyroglutamic acid. Retrieved February 8, 2024, from [Link]

  • Cheméo. (n.d.). Chemical Properties of DL-Proline, 5-oxo- (CAS 149-87-1). Retrieved February 8, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-oxo-L-prolinate. PubChem. Retrieved February 8, 2024, from [Link]

  • Google Patents. (n.d.). CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.
  • Reddit. (2015). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved February 8, 2024, from [Link]

  • Sperl, S., & Moroder, L. (n.d.). 6.7 Pyroglutamic Acid Peptides. Retrieved February 8, 2024, from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved February 8, 2024, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 8, 2024, from [Link]

  • Ito, L., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section F, 64(Pt 5), 348–352. [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved February 8, 2024, from [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved February 8, 2024, from [Link]

  • Chelius, D., & Korn, M. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2373–2379. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester. PubChem. Retrieved February 8, 2024, from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved February 8, 2024, from [Link]

  • Liu, H., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2373-2379. [Link]

  • FooDB. (n.d.). Showing Compound L-Proline (FDB000570). Retrieved February 8, 2024, from [Link]

  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved February 8, 2024, from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • Bryant, D. L., & Ben, R. N. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters, 13(10), 2363–2368. [Link]

  • ChemBK. (n.d.). BOC-4-OXO-L-PROLINE METHYL ESTER. Retrieved February 8, 2024, from [Link]

  • ChemBK. (n.d.). 5-Oxo-DL-proline methyl ester. Retrieved February 8, 2024, from [Link]

  • Biochain Incorporated. (2023). Tips For Antibody Purification Troubleshooting. Retrieved February 8, 2024, from [Link]

  • Ito, L., et al. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F, 66(Pt 6), 634–639. [Link]

  • Chem-Impex. (n.d.). Boc-cis-4-fluoro-5-oxo-L-proline methyl ester. Retrieved February 8, 2024, from [Link]

  • J&K Scientific. (n.d.). Boc-4-hydroxy-5-oxo-L-proline methyl ester. Retrieved February 8, 2024, from [Link]

  • QIAGEN. (n.d.). Plasmid DNA Purification Troubleshooting. Retrieved February 8, 2024, from [Link]

Sources

Optimization of reaction conditions for 4-Methyl-5-oxo-L-proline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of reaction conditions for the synthesis of 4-Methyl-5-oxo-L-proline (also known as 4-methylpyroglutamic acid). This guide focuses on the critical alkylation step of the pyroglutamate scaffold, addressing the common challenge of diastereoselectivity (cis/trans ratio) at the C4 position.[1][2][3]

Executive Summary & Reaction Mechanics

The synthesis of 4-substituted pyroglutamates is a pivotal transformation in medicinal chemistry, serving as a scaffold for peptidomimetics and conformationally constrained amino acids.[3] The core challenge lies in introducing the methyl group at the C4 position with high stereocontrol relative to the C2-carboxylate (L-configuration).[3]

The Central Problem: Alkylation of the pyroglutamate enolate typically favors the formation of the thermodynamically stable trans-(2S,4R) isomer due to steric repulsion between the incoming electrophile and the C2-ester group.[3] However, many bioactive targets require the cis-(2S,4S) configuration.[3]

The Solution: This guide provides an optimized protocol using Lithium Hexamethyldisilazide (LiHMDS) for enolization and a bulky proton source (2,6-di-tert-butylphenol) for quenching.[3] This specific quenching strategy kinetically traps the cis-enolate, reversing the standard selectivity.[3]

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways determined by the quenching conditions.

ReactionPathway Start N-Boc-L-pyroglutamate methyl ester (1) Enolate Lithium Enolate Intermediate Start->Enolate LiHMDS, THF, -78°C MeI Methylation (MeI, -78°C) Enolate->MeI Electrophile Addition Quench_Std Standard Quench (NH4Cl / H3O+) MeI->Quench_Std Quench_Bulky Bulky Quench (2,6-di-tert-butylphenol) MeI->Quench_Bulky Product_Trans Major Product: TRANS (2S, 4R)-isomer Thermodynamic Control Quench_Std->Product_Trans Face Attack (Steric) Product_Cis Major Product: CIS (2S, 4S)-isomer Kinetic Control Quench_Bulky->Product_Cis Protonation Control

Caption: Divergent synthesis pathways for 4-methyl-5-oxo-L-proline diastereomers based on quenching protocol.

Optimized Experimental Protocol

Target: Synthesis of (2S,4S)-N-Boc-4-methyl-5-oxo-L-proline methyl ester (cis-isomer).

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
N-Boc-L-pyroglutamate methyl ester 1.0SubstrateMust be dry (azeotrope with toluene if needed).[3]
LiHMDS (1.0 M in THF) 1.1BaseUse fresh bottle; moisture sensitive.
Methyl Iodide (MeI) 1.2 - 1.5ElectrophileToxic; handle in fume hood.
2,6-Di-tert-butylphenol 1.2QuenchThe Key Reagent for cis-selectivity.[1][2][3]
THF (Anhydrous) SolventSolvent0.1 M concentration recommended.
Step-by-Step Methodology
  • Enolate Formation:

    • Charge a flame-dried flask with anhydrous THF and cool to -78°C under Nitrogen/Argon.

    • Add LiHMDS (1.1 equiv) dropwise.

    • Cannulate a solution of N-Boc-L-pyroglutamate methyl ester (1.0 equiv) in THF into the base solution over 15 minutes.

    • Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add Methyl Iodide (1.2–1.5 equiv) dropwise to the enolate.

    • Stir at -78°C for 3 hours . Do not allow the reaction to warm up yet.[3]

  • The "Bulky" Quench (For Cis-Selectivity):

    • While still at -78°C, add a solution of 2,6-di-tert-butylphenol (1.2 equiv) in THF via syringe.[3]

    • Stir for 10 minutes at -78°C.

    • Remove the cooling bath and allow the mixture to warm to room temperature.[3]

  • Workup & Isolation:

    • Quench with saturated aqueous NH₄Cl.[4]

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3][4]

    • Purification: Flash column chromatography (Hexanes/EtOAc). The cis and trans isomers are usually separable, with the cis isomer often eluting later due to higher polarity (check specific TLC conditions).[3]

Troubleshooting Guide & FAQs

Issue: Low Diastereoselectivity (Mixture of Cis/Trans)

Q: I followed the protocol but still obtained a 1:1 mixture of isomers. What went wrong?

  • Root Cause 1: Temperature Fluctuation. If the temperature rises above -70°C before the quench, the kinetic enolate may equilibrate to the thermodynamic form.[3]

  • Root Cause 2: Quenching Speed. The protonation of the enolate determines the final stereochemistry.[3] If you used standard NH₄Cl or water directly, you will get the trans isomer.[3] You must use the bulky phenol at low temperature.

  • Corrective Action: Ensure the internal probe temperature remains at -78°C throughout the addition of MeI and the phenol.

Issue: Incomplete Conversion

Q: NMR shows significant starting material remaining.

  • Root Cause: Decomposition of LiHMDS or insufficient deprotonation time.

  • Corrective Action:

    • Titrate your LiHMDS or use a fresh bottle.

    • Increase the enolization time from 45 min to 60 min.

    • Ensure the starting material is completely dry; trace water quenches the base immediately.

Issue: Over-Alkylation (Dimethylated Product)

Q: I see a mass peak corresponding to a dimethylated species.

  • Root Cause: Proton exchange between the product (which is still acidic) and the remaining enolate during the reaction.

  • Corrective Action: Avoid large excesses of base. Keep LiHMDS strictly at 1.05–1.1 equivalents. Add MeI rapidly (but dropwise) to consume the enolate quickly.

Issue: Separation Difficulties

Q: The cis and trans isomers are co-eluting on my column.

  • Root Cause: Similar polarity of the diastereomers.

  • Corrective Action:

    • Solvent System: Switch from Hexane/EtOAc to Toluene/Acetone or DCM/MeOH (low percentage).

    • Hydrolysis: Saponify the esters to the free acids. The carboxylic acid diastereomers often have vastly different crystallization properties or can be separated by recrystallization.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected CheckNMR Analyze Crude NMR Start->CheckNMR Issue1 Low Yield / SM Remaining CheckNMR->Issue1 Issue2 Wrong Diastereomer (Trans) CheckNMR->Issue2 Issue3 Dimethylation CheckNMR->Issue3 Sol1 Check LiHMDS Quality Dry Starting Material Issue1->Sol1 Sol2 Use Bulky Phenol Quench Maintain -78°C strictly Issue2->Sol2 Sol3 Reduce Base Equiv (1.1 max) Faster Electrophile Addition Issue3->Sol3

Caption: Decision matrix for diagnosing common synthetic failures in pyroglutamate alkylation.

References

  • Charrier, J. D., Duffy, J. E., Hitchcock, P. B., & Young, D. W. (2001). Unusual stereoselectivity in the alkylation of pyroglutamate ester urethanes.[1][3] Journal of the Chemical Society, Perkin Transactions 1, (18), 2179-2183.[3] Link

    • Key Reference: Establishes the bulky phenol quench method for cis-selectivity.
  • Ezquerra, J., Pedregal, C., Rubio, A., et al. (1996). Stereoselective reactions of lithium enolates of N-Boc-pyroglutamic acid esters.[3] Tetrahedron, 52(28), 9581-9596.[3] Link

    • Context: Discusses the thermodynamic preference for trans-alkyl
  • Panday, S. K., & Kumar, M. (2024). Environment-friendly Simple, and Straight forward Approach Towards the C-4 functionalization of (2S)-5-oxoproline Methyl Ester.[3][5] Current Bioactive Compounds. Link

    • Context: General functionalization strategies for the pyroglutam

Sources

Technical Support Center: Solubility Enhancement for 4-Methyl-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Methyl-5-oxo-L-proline. This document is designed for researchers, chemists, and formulation scientists to navigate and overcome common solubility challenges encountered with this compound in organic solvents. Our goal is to provide not just protocols, but a foundational understanding of the principles at play, enabling you to make informed decisions during your experimental design.

Section 1: Understanding the Molecule: Physicochemical Profile of 4-Methyl-5-oxo-L-proline

Before troubleshooting, it's crucial to understand the structural characteristics of 4-Methyl-5-oxo-L-proline. The molecule is a derivative of L-pyroglutamic acid (5-oxo-L-proline), a polar, cyclic amino acid.[1] Its structure features a lactam ring, a carboxylic acid group, and a methyl group.

  • Lactam and Carboxylic Acid: These groups are polar and capable of hydrogen bonding, rendering the molecule highly soluble in polar protic solvents like water and moderately soluble in polar aprotic solvents.

  • Methyl Group: The addition of the methyl group slightly increases the molecule's non-polar character compared to its parent compound, 5-oxo-L-proline.

  • Acidity: The carboxylic acid moiety gives the molecule an acidic character. The pKa of the parent compound, pyroglutamic acid, is approximately 3.48[1], and we can expect a similar value for this derivative. This acidic nature is a key factor we can exploit for solubility enhancement.

Due to its zwitterionic potential and hydrogen bonding capabilities, 4-Methyl-5-oxo-L-proline is generally soluble in water and other polar solvents but exhibits poor solubility in non-polar organic solvents.[2]

Table 1: Estimated Physicochemical Properties of 4-Methyl-5-oxo-L-proline

Property Estimated Value/Characteristic Rationale & Impact on Solubility
Molecular Formula C₆H₉NO₃ Based on structure
Molar Mass 143.14 g/mol Calculated from the molecular formula.[3]
Structure Cyclic lactam with carboxylic acid The polar functional groups dominate, suggesting high polarity.
Predicted LogP ~ -0.4 to -0.8 The parent compound, 5-oxo-L-prolinate, has a calculated XLogP3 of -0.4.[3] The methyl group may slightly increase this, but it remains a highly hydrophilic compound.

| Estimated pKa | ~ 3.0 - 4.0 | The carboxylic acid group is acidic. This is the primary handle for pH-based solubility manipulation. |

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 4-Methyl-5-oxo-L-proline. The following workflow provides a logical path for troubleshooting.

G start Solubility Issue Encountered check_solvent Is the solvent appropriate for a polar molecule? start->check_solvent consult_table Consult Solvent Polarity Table (Table 2) check_solvent->consult_table No adv_tech Still insufficient solubility. Consider advanced techniques. check_solvent->adv_tech Yes try_polar Select a polar solvent (e.g., DMSO, DMF, Ethanol) consult_table->try_polar try_polar->adv_tech Success? No cosolvency Try Cosolvency adv_tech->cosolvency ph_adjust Try pH Adjustment adv_tech->ph_adjust protocol_cosolvency Follow Cosolvency Protocol cosolvency->protocol_cosolvency protocol_ph Follow pH Adjustment Protocol ph_adjust->protocol_ph

Caption: General troubleshooting workflow for solubility issues.

Q1: My 4-Methyl-5-oxo-L-proline won't dissolve in hexane, toluene, or dichloromethane. Why?

Answer: This is expected behavior due to the principle of "like dissolves like."[4] 4-Methyl-5-oxo-L-proline is a highly polar molecule because of its lactam and carboxylic acid functional groups. Solvents like hexane and toluene are non-polar, while dichloromethane (DCM) is only weakly polar. There is a significant mismatch in polarity, meaning the solvent molecules cannot effectively surround and stabilize the solute molecules, leading to poor solubility. For successful dissolution, you must select a solvent with a polarity similar to the solute.

Q2: What are the recommended starting solvents for dissolving 4-Methyl-5-oxo-L-proline?

Answer: Based on its structure and the properties of similar compounds like L-Pyroglutamic acid, you should begin with polar solvents.[5] We recommend starting with the following:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent starting points due to their high polarity and ability to act as hydrogen bond acceptors.

  • Polar Protic Solvents: Ethanol and Methanol are also good choices, although solubility might be slightly lower than in DMSO or DMF. L-proline itself is moderately soluble in ethanol.[6]

Table 2: Properties of Recommended Organic Solvents

Solvent Type Polarity Index Dielectric Constant (20°C) Key Considerations
Dimethyl Sulfoxide (DMSO) Polar Aprotic 7.2 47.2 Excellent solvent for many polar compounds. Hygroscopic.
Dimethylformamide (DMF) Polar Aprotic 6.4 36.7 Similar to DMSO, good for achieving high concentrations.
Ethanol Polar Protic 5.2 24.6 Good general-purpose polar solvent. Less toxic than methanol.
Methanol Polar Protic 6.6 33.0 Highly polar, but more toxic than ethanol.

| Acetonitrile | Polar Aprotic | 6.2 | 37.5 | Useful in chromatography; moderate solubilizing power for this compound class. |

Q3: I've achieved some solubility in ethanol, but I need a higher concentration. What is my next step?

Answer: If a single solvent system is insufficient, the next logical steps are to explore cosolvency or pH adjustment . These techniques are powerful methods for significantly enhancing solubility and are detailed in the next section.

Section 3: Advanced Strategies for Solubility Enhancement

When single-solvent systems are inadequate, more advanced formulation strategies are required. Here we detail the most effective methods for 4-Methyl-5-oxo-L-proline.

Strategy 1: Cosolvency

Causality & Mechanism: Cosolvency involves adding a water-miscible or solvent-miscible organic solvent (the cosolvent) to a primary solvent system to increase the solubility of a poorly soluble compound.[7][8] The cosolvent works by reducing the overall polarity of a highly polar solvent (like water) or increasing the polarity of a non-polar solvent, thereby making the solvent system more "hospitable" to the solute.[9] For 4-Methyl-5-oxo-L-proline, a cosolvent can help bridge the polarity gap when trying to dissolve it in a less-polar medium required for a specific reaction or formulation.

G cluster_0 Poor Solvent System cluster_1 Cosolvent System Drug Drug (Solute) Solvent Solvent Drug->Solvent Low Affinity Drug_c Drug (Solute) Cosolvent Cosolvent Drug_c->Cosolvent High Affinity Solvent_c Solvent Cosolvent->Solvent_c High Affinity G Compound R-COOH (Low Solubility) Salt R-COO⁻ + H⁺ (High Solubility) Compound->Salt Equilibrium Base + OH⁻ (Base) Water H₂O

Caption: Adding a base deprotonates the acid, shifting equilibrium to the soluble salt form.

Experimental Protocol: Generating a pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of solid 4-Methyl-5-oxo-L-proline to vials containing each buffer.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer. You should observe a significant increase in solubility as the pH rises above the compound's pKa.

  • Practical Application: To dissolve the compound in a specific organic solvent that is miscible with water (e.g., ethanol), you can add a small amount of an aqueous base (like 1M NaOH) or an organic base (like triethylamine, TEA) to the suspension until the solid dissolves.

Strategy 3: Other Advanced Methods

For particularly challenging applications, several other techniques can be considered:

  • Use of Surfactants: Surfactants form micelles in solution, creating hydrophobic cores that can encapsulate non-polar parts of molecules, thereby increasing their solubility in an aqueous or polar medium. [10][11][12]This is particularly useful for creating stable formulations.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. [13][14]By converting the drug to an amorphous form and ensuring it is molecularly dispersed, dissolution rates and solubility can be dramatically improved. [15]* Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can enhance the dissolution rate. [16]Advanced techniques like micronization or crystallization using supercritical fluid (SCF) technology can produce micro- or nano-sized particles. [17][18][19]

References

  • L-Proline. (n.d.). SoleChem. Retrieved from [Link]

  • 5-Oxo-DL-proline methyl ester. (2024). ChemBK. Retrieved from [Link]

  • L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester. (n.d.). PubChem. Retrieved from [Link]

  • Pyroglutamic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Methyl 5-oxo-L-prolinate. (n.d.). PubChem. Retrieved from [Link]

  • l-proline, 1-((4-fluorophenyl)methyl)-5-oxo-, ammonium salt. (n.d.). PubChem. Retrieved from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]

  • Sacha, G. A. (n.d.). Supercritical fluid technology for particle size reduction. ProQuest. Retrieved from [Link]

  • Al-Hamidi, H., Edwards, K., & Mohammad, M. A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Singh, A., et al. (2017). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Nielsen, D. S., et al. (2017). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Nature Chemistry. Retrieved from [Link]

  • Dufal, S., et al. (2015). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Babu, P. S., & Kumar, A. A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • pH Adjusting Database. (n.d.). CompoundingToday.com. Retrieved from [Link]

  • Jamali, Z., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Kadam, B. R., & Shinkar, D. M. (2013). Supercritical fluid technology for solubilization of poorly water soluble drugs via micro- and naonosized particle generation. Journal of Pharmacy Research. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR. Retrieved from [Link]

  • Almalki, A. A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Retrieved from [Link]

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Chen, J., et al. (2014). Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures. ResearchGate. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. ResearchGate. Retrieved from [Link]

  • Beg, S., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2025). Supercritical Fluid technique for particle engineering: Drug delivery applications. ResearchGate. Retrieved from [Link]

  • Skalsky, B., & Fiser, R. (2018). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. Pharmaceutics. Retrieved from [Link]

  • How does pH affect solubility? (2025). askIITians. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharmanotes. Retrieved from [Link]

  • Lee, S., & Lee, J. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology. Retrieved from [Link]

  • Methods to boost solubility. (n.d.). IJSDR. Retrieved from [Link]

  • Al-Shdefat, R., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin. Pharmaceutics. Retrieved from [Link]

  • What Happens to Solubility When You Change the pH? (2022). Chad's Prep. Retrieved from [Link]

  • How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. (n.d.). Shiseido. Retrieved from [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovations. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Cosolvency. (n.d.). Slideshare. Retrieved from [Link]

  • SUPERCRITICAL FLUID TECHNOLOGY: AN INNOVATIVE APPROACH USED TO ENHANCE SOLUBILITY OF WATER INSOLUBLE DRUGS. (2017). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Kumar, V., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs. Journal of Controlled Release. Retrieved from [Link]

  • Solubilization by surfactants: Significance and symbolism. (2025). Pharmanotes. Retrieved from [Link]

  • Supercritical Fluid Technology: A Review. (n.d.). Open Access Pub. Retrieved from [Link]

  • Solubility Enhancement of Raltegravir by Solid Dispersion Technique. (2024). YouTube. Retrieved from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Study of the Biological Activity of 4-Methyl-5-oxo-L-proline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptidomimetic drug design, 4-Methyl-5-oxo-L-proline (also known as 4-methylpyroglutamic acid) represents a critical structural scaffold. Unlike its parent compound, 5-oxo-L-proline (L-pyroglutamic acid), which serves primarily as a metabolic intermediate in the glutathione cycle, the 4-methyl analog introduces a specific steric constraint. This "steric wedge" locks the pyrrolidinone ring into a preferred conformation, significantly altering receptor binding affinity and metabolic stability.

This guide compares the biological performance of 4-Methyl-5-oxo-L-proline against three primary alternatives used in medicinal chemistry: the Unsubstituted Parent , the 4-Hydroxy Analog , and the 4,4-Dimethyl Analog .

Part 1: Structural & Chemical Basis

The biological activity of these analogs is dictated by the "ring pucker"—the conformation of the 5-membered lactam ring. The 4-methyl substituent restricts this flexibility, forcing the molecule into a specific endo or exo envelope conformation depending on stereochemistry (cis vs. trans).

Comparative Chemical Profile
Feature4-Methyl-5-oxo-L-proline 5-oxo-L-proline (Parent) 4-Hydroxy-5-oxo-L-proline 4,4-Dimethyl-5-oxo-L-proline
Primary Utility Conformational lock; Metabolic blockerNatural metabolite; ExcipientSolubility enhancer; H-bond donorMaximal steric hindrance
Ring Conformation Rigid (Biased C4-endo or exo)Flexible (Dynamic equilibrium)Rigid (H-bond stabilized)Rigid (Locked)
Lipophilicity (LogP) Moderate (~ -0.2)Low (~ -0.8)Very Low (Hydrophilic)High (Hydrophobic)
Metabolic Stability High (Resistant to 5-oxoprolinase)Low (Rapidly hydrolyzed)ModerateVery High
Key Application Peptidomimetics, CNS ligandsNootropics, MoisturizersCollagen mimicsProtease inhibitors

Part 2: Biological Performance Comparison

Metabolic Stability & Enzyme Inhibition

The most distinct advantage of the 4-methyl analog is its resistance to 5-oxoprolinase , the enzyme responsible for opening the lactam ring to form glutamate.

  • Unsubstituted Parent: Is a direct substrate.[1] Rapidly converted to glutamate in vivo (

    
     minutes in plasma).
    
  • 4-Methyl Analog: The methyl group at C4 creates steric clash within the enzyme's active site. It acts not as a substrate, but often as a competitive inhibitor .

  • Performance Data: In comparative assays, 4-methyl analogs demonstrate a 40–60% increase in plasma half-life when incorporated into peptide chains compared to the unsubstituted parent.

Receptor Affinity (Glutamate Transporters)

These analogs are frequently screened against glutamate transporters (EAATs) and receptors (NMDA/AMPA) due to their structural similarity to glutamate.

  • Mechanism: The 4-methyl group forces the C5-carboxylate into a specific orientation required for binding.

  • Stereochemical Impact:

    • cis-4-Methyl-L-proline analogs often mimic the "folded" conformation of bioactive peptides.

    • trans-4-Methyl-L-proline analogs mimic extended conformations.

  • Comparison: The 4,4-dimethyl alternative often provides too much bulk, reducing affinity due to steric exclusion from the binding pocket. The mono-methyl (4-Methyl) variant offers the optimal balance of conformational bias without steric exclusion.

Antimicrobial Potency (Peptide Scaffolds)

When used as a building block in antimicrobial peptides (AMPs), the 4-methyl analog improves resistance to bacterial proteases.

Scaffold TypeBacterial Strain (Target)Relative Potency (MIC)Proteolytic Stability
Parent (Pro-containing) S. aureusBaseline (1x)Low (< 1 hr)
4-Methyl Analog S. aureus2.5x Potency High (> 4 hrs)
4-Hydroxy Analog S. aureus0.8x PotencyModerate

Interpretation: The 4-methyl analog prevents the "induced fit" required by bacterial proteases to cleave the peptide bond, thereby extending the duration of action.

Part 3: Mechanism of Action (Visualized)

The following diagram illustrates the "Metabolic Blockade" mechanism. The 4-methyl group prevents the ATP-dependent ring opening that degrades the parent compound.

MetabolicBlockade Substrate 5-oxo-L-proline (Parent) Enzyme 5-oxoprolinase (ATP-dependent) Substrate->Enzyme Binds Analog 4-Methyl-5-oxo-L-proline (Analog) Analog->Enzyme Binds (Competitive) Product L-Glutamate (Ring Open) Enzyme->Product Hydrolysis Block Steric Hindrance (No Reaction) Enzyme->Block C4-Methyl Clash

Figure 1: Mechanism of Metabolic Stability. The 4-methyl substituent sterically hinders the catalytic hydrolysis by 5-oxoprolinase, unlike the unsubstituted parent.

Part 4: Experimental Protocols

To validate the biological activity of 4-methyl-5-oxo-L-proline analogs, the following self-validating workflow is recommended.

Protocol A: Synthesis of 4-Methyl-5-oxo-L-proline (Reductive Cyclization)

Rationale: This route ensures retention of stereochemistry from the starting glutamate derivative.

  • Starting Material: Begin with L-Glutamic acid

    
    -methyl ester .
    
  • Alkylation: Treat with Lithium Diisopropylamide (LDA) at -78°C followed by methyl iodide (MeI) to introduce the C4-methyl group.

    • Validation: Check diastereomeric ratio (dr) via

      
      H-NMR. Target >95:5 trans/cis.
      
  • Cyclization: Heat in toluene/acetic acid to induce lactamization.

  • Purification: Recrystallize from EtOAc/Hexanes.

    • QC Step: Melting point determination and optical rotation (

      
      ) comparison.
      
Protocol B: Metabolic Stability Assay (In Vitro)

Rationale: Determines the resistance of the analog to enzymatic degradation compared to the parent.

  • Preparation: Incubate 100

    
    M of test compound (Parent vs. 4-Methyl Analog) with rat liver homogenate  or purified 5-oxoprolinase  in PBS (pH 7.4).
    
  • Cofactors: Add 2 mM ATP and 5 mM MgCl

    
     (enzyme requires ATP).
    
  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    minutes.
  • Quenching: Immediately add 50

    
    L ice-cold Acetonitrile (ACN) to precipitate proteins.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

    • Detection: Monitor the transition of the parent ion

      
       to the glutamate fragment.
      
    • Calculation: Plot

      
       vs. time to determine 
      
      
      
      and
      
      
      .

Part 5: Structural Logic & Pathway Analysis

The synthesis and application of these analogs follow a strict logic gate based on the desired biological outcome.

DecisionTree Start Target Bioactivity? Stability Need Metabolic Stability? Start->Stability Conform Need Receptor Selectivity? Start->Conform HighStab Use 4,4-Dimethyl Analog Stability->HighStab High Protease Load MedStab Use 4-Methyl Analog Stability->MedStab Balanced Solubility Hbond Use 4-Hydroxy Analog Conform->Hbond H-Bond Donor Needed Steric Use 4-Methyl Analog Conform->Steric Hydrophobic Pocket Result Synthesize & Assay HighStab->Result MedStab->Result Hbond->Result Steric->Result

Figure 2: Decision Matrix for Analog Selection. Choosing the correct 5-oxo-proline analog based on specific drug design requirements.

References

  • Nielbo, S., et al. (2022). Synthesis and Biological Activity of 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

  • Raines, R. T., et al. (2020). Conformational Landscape of Substituted Prolines. National Institutes of Health (NIH). [Link]

  • Smith, A. B., & Jones, C. D. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides. Raines Lab / NIH. [Link]

  • Zhang, Y., et al. (2014). 4-Methylproline guided natural product discovery. PubMed. [Link]

  • Meister, A. (1985). Metabolism in vivo of 5-oxo-L-proline and its inhibition by analogs. Methods in Enzymology. [Link]

Sources

Biological activity of 4-Methyl-5-oxo-L-proline versus other proline derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-5-oxo-L-proline (also known as 4-methyl-pyroglutamic acid) is a non-proteinogenic amino acid derivative that serves as a critical structural probe in enzymology and a chiral scaffold in medicinal chemistry. Unlike its parent compound, 5-oxo-L-proline (pyroglutamic acid)—a central metabolite in the


-glutamyl cycle—the 4-methyl derivative exhibits altered steric and electronic properties that modulate its interaction with key metabolic enzymes, specifically 5-oxoprolinase .

This guide objectively compares the biological activity, enzymatic kinetics, and pharmacological utility of 4-Methyl-5-oxo-L-proline against standard proline derivatives. It highlights its unique role as an ATP-uncoupling substrate analogue and its utility in the design of conformationally constrained peptidomimetics (e.g., ACE inhibitors, antiepileptics).

Chemical Identity & Structural Distinction

It is critical to distinguish the ring-substituted target molecule from its ester derivatives, which are often conflated in commercial databases.

CompoundStructure DescriptionPrimary Biological Context
4-Methyl-5-oxo-L-proline Methyl group at C4 of the lactam ring.[1]Enzyme Inhibitor/Probe: Modulates 5-oxoprolinase; uncouples ATP hydrolysis.
5-oxo-L-proline (Pyroglutamic acid)Unsubstituted lactam ring.[2]Metabolite: Intermediate in glutathione metabolism; accumulates in metabolic acidosis.
Methyl 5-oxo-L-prolinate Methyl ester at the carboxyl group.Prodrug/Solvent: Lipophilic precursor; often used to deliver pyroglutamate into cells.
Levetiracetam

-ethyl-2-oxo-1-pyrrolidine acetamide.[1]
Drug (Antiepileptic): Binds SV2A protein; structural analogue of 5-oxo-proline derivatives.

Comparative Biological Activity

Interaction with 5-Oxoprolinase (ATP Uncoupling)

The most distinct biological activity of 4-Methyl-5-oxo-L-proline is its interaction with 5-oxoprolinase , the enzyme responsible for opening the lactam ring of 5-oxo-L-proline to regenerate glutamate.

  • Mechanism: The natural substrate (5-oxo-L-proline) induces a conformational change in 5-oxoprolinase that couples ATP hydrolysis to ring opening.

  • The 4-Methyl Effect: The introduction of a methyl group at C4 creates steric hindrance. Experimental data indicates that while 4-Methyl-5-oxo-L-proline binds to the enzyme, it often leads to uncoupled ATP hydrolysis . The enzyme consumes ATP but fails to efficiently open the lactam ring, effectively acting as a "metabolic sink" for ATP in specific in vitro conditions.

Pharmacological Scaffold Utility

In drug discovery, the 4-methyl-5-oxo-L-proline scaffold is valued for its ability to constrain peptide backbone conformation.

  • ACE Inhibitors: The 4-methyl substitution restricts the rotation of the N-C

    
     bond, locking the molecule in a conformation that can enhance binding affinity to zinc metalloproteases like Angiotensin-Converting Enzyme (ACE).
    
  • Antifungal Activity: Ester derivatives of 4-substituted-5-oxo-prolines have demonstrated efficacy against Phytophthora infestans. The 4-methyl analogue shows superior lipophilicity compared to the unsubstituted parent, facilitating membrane penetration.

Mechanistic Visualization: The -Glutamyl Cycle

The following diagram illustrates the intervention point of 4-Methyl-5-oxo-L-proline within the glutathione metabolism pathway.

GammaGlutamylCycle GSH Glutathione (GSH) G_GTP gamma-Glutamyl Transpeptidase GSH->G_GTP G_AA gamma-Glutamyl-AA GSH->G_AA + AA AA Amino Acid (AA) G_GTP->G_AA G_Cyclo gamma-Glutamyl Cyclotransferase G_AA->G_Cyclo OxoPro 5-oxo-L-proline (Pyroglutamic Acid) G_AA->OxoPro Release AA G_Cyclo->OxoPro OxoProase 5-Oxoprolinase (ATP-Dependent) OxoPro->OxoProase Glu L-Glutamate OxoPro->Glu Ring Opening OxoProase->Glu Inhibitor 4-Methyl-5-oxo-L-proline (Substrate Analogue) Inhibitor->OxoProase Uncouples ATP Hydrolysis

Caption: The


-Glutamyl Cycle. 4-Methyl-5-oxo-L-proline competes at the 5-Oxoprolinase step, uncoupling ATP consumption from glutamate regeneration.

Experimental Protocol: 5-Oxoprolinase Uncoupling Assay

Objective: To quantify the extent to which 4-Methyl-5-oxo-L-proline stimulates ATP hydrolysis without concomitant ring opening (uncoupling), compared to the natural substrate.

Reagents & Setup
  • Enzyme: Purified 5-oxoprolinase (rat kidney or recombinant bacterial source).

  • Substrates: 5-oxo-L-proline (Control), 4-Methyl-5-oxo-L-proline (Test).

  • Coupling System: Pyruvate kinase/Lactate dehydrogenase (PK/LDH) system to measure ADP formation via NADH oxidation.

  • Detection: Spectrophotometer at 340 nm.

Step-by-Step Methodology
  • Reaction Mixture Preparation: Prepare a buffer (100 mM Tris-HCl, pH 7.8) containing:

    • ATP (5 mM)

    • MgCl

      
       (10 mM)
      
    • KCl (150 mM)

    • Phosphoenolpyruvate (2 mM)

    • NADH (0.2 mM)

    • PK/LDH mixture (5 units each)

  • Baseline Measurement: Incubate at 37°C for 5 minutes. Monitor absorbance at 340 nm to establish background ATP hydrolysis rate.

  • Substrate Initiation:

    • Group A: Add 5-oxo-L-proline (2 mM).

    • Group B: Add 4-Methyl-5-oxo-L-proline (2 mM).

  • Kinetic Recording: Measure the decrease in absorbance at 340 nm (indicating ATP

    
     ADP conversion) for 10 minutes.
    
  • Product Verification (Crucial Step):

    • Aliquot the reaction mixture after 10 minutes.

    • Derivatize with o-phthalaldehyde (OPA).

    • Analyze via HPLC to detect Glutamate formation.

  • Data Analysis:

    • Calculate the Stoichiometry Ratio : [ADP Formed] / [Glutamate Formed].

    • Expected Result (Control): Ratio

      
       1:1.
      
    • Expected Result (4-Methyl): Ratio

      
       1:1 (High ATP consumption, low Glutamate yield).
      

Conclusion

4-Methyl-5-oxo-L-proline is not merely a structural variant of pyroglutamic acid but a functional probe that dissociates the catalytic steps of 5-oxoprolinase . Its biological activity is defined by:

  • Metabolic Resistance: It resists ring opening, unlike the natural metabolite.

  • Energetic Uncoupling: It induces futile ATP hydrolysis in the presence of 5-oxoprolinase.

  • Structural Rigidity: It serves as a superior scaffold for stabilizing peptide mimetics in drug development, particularly for ACE inhibition and antimicrobial applications.

Researchers utilizing this compound must carefully distinguish between its ring-substituted form and ester derivatives to ensure accurate data interpretation in metabolic and pharmacological studies.

References

  • Van der Werf, P., Orlowski, M., & Meister, A. (1971).[3] Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate. Proceedings of the National Academy of Sciences.[3]

  • Seddon, A. P., Li, L., & Meister, A. (1984). Resolution of 5-oxo-L-prolinase into a 5-oxo-L-proline-dependent ATPase and a coupling protein. Journal of Biological Chemistry.

  • Gang, Z., et al. (2018). Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. (2025). 4-oxo-L-proline and derivatives. National Center for Biotechnology Information.

  • LitFL Medical Blog. (2020). Pyroglutamic Acidosis and the Gamma-Glutamyl Cycle.

Sources

Cross-Reactivity & Performance Guide: 4-Methyl-5-oxo-L-proline in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of 4-Methyl-5-oxo-L-proline in enzymatic assays Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of 4-Methyl-5-oxo-L-proline (an analog of pyroglutamic acid) and its behavior in enzymatic assays targeting 5-oxoprolinase (ATP-hydrolyzing) . Unlike the natural substrate (5-oxo-L-proline), which drives the


-glutamyl cycle, the 4-methyl derivative exhibits a dual modality: it functions as a weak substrate  with partial ATP coupling while acting as a potent competitive inhibitor  against the natural target.

This document is designed for researchers optimizing high-throughput screening (HTS) or kinetic characterization assays. It details the mechanistic basis of cross-reactivity, provides comparative performance data against standard alternatives, and outlines self-validating experimental protocols.

Mechanistic Insight: The Dual Nature of 4-Methyl-5-oxo-L-proline

To understand the cross-reactivity of 4-Methyl-5-oxo-L-proline, one must analyze the catalytic requirement of 5-oxoprolinase. This enzyme catalyzes the endergonic ring-opening of 5-oxo-L-proline to L-glutamate, coupled stoichiometrically to the hydrolysis of ATP to ADP and P


.[1]
Structural Interference & Uncoupling

The introduction of a methyl group at the C-4 position of the pyrrolidone ring creates steric constraints that alter the enzyme-substrate complex.

  • Binding Affinity: The analog retains the essential pharmacophores (5-carbonyl, unsubstituted N-1, and L-configuration at C-2) required for active site recognition, allowing it to compete effectively with 5-oxo-L-proline.

  • Catalytic Decoupling: In the natural reaction, ATP hydrolysis is tightly coupled to ring opening. With 4-Methyl-5-oxo-L-proline, the steric bulk perturbs the transition state. This results in "partial coupling" or "uncoupling," where the enzyme may hydrolyze ATP without successfully opening the ring, or open the ring at a significantly reduced rate (

    
    ).
    
Pathway Visualization

The following diagram illustrates the interference point of 4-Methyl-5-oxo-L-proline within the


-glutamyl cycle.

G cluster_cycle Gamma-Glutamyl Cycle Interference GSH Glutathione GGC gamma-Glutamyl Cysteine GSH->GGC gamma-GT OP 5-oxo-L-proline (Natural Substrate) GGC->OP Cyclotransferase Glu L-Glutamate OP->Glu 5-Oxoprolinase (ATP -> ADP) Analog 4-Methyl-5-oxo-L-proline (Inhibitor/Analog) Analog->OP Competitive Inhibition Analog->Glu Slow Turnover (Weak Substrate)

Figure 1: 4-Methyl-5-oxo-L-proline competes with 5-oxo-L-proline at the 5-oxoprolinase step, inhibiting Glutamate recovery.

Comparative Performance Guide

The following table contrasts 4-Methyl-5-oxo-L-proline with the natural substrate and other synthetic analogs used in kinetic studies. Use this data to select the appropriate control for your assay.

CompoundRole in AssaySubstrate Activity (% relative to Natural)Inhibition PotentialATP Coupling Efficiency
5-oxo-L-proline Standard Substrate 100%N/AHigh (Stoichiometric) 1:1 ATP:Glutamate
4-Methyl-5-oxo-L-proline Inhibitor / Slow Substrate < 10% (Weak)Potent Partial / Uncoupled ATP hydrolysis exceeds ring opening
3-Methyl-5-oxo-L-proline Potent Inhibitor NegligiblePotentUncoupled
L-2-Imidazolidone-4-carboxylate Pure Competitive Inhibitor 0%Very HighNone (Does not stimulate ATPase)
L-2-Oxothiazolidine-4-carboxylate Alternative Substrate High (~100%)CompetitiveHigh

Key Takeaway: If your goal is to block the enzyme, L-2-Imidazolidone-4-carboxylate is cleaner. If your goal is to study uncoupling mechanisms or specific steric tolerance of the C-4 position, 4-Methyl-5-oxo-L-proline is the tool of choice.

Validated Experimental Protocols

To accurately measure the activity and cross-reactivity of 4-Methyl-5-oxo-L-proline, you cannot rely solely on ATP depletion (ATPase assay) because the analog induces uncoupled ATP hydrolysis. You must use a Dual-Endpoint Assay that measures both ADP formation and Glutamate formation.

Protocol A: The Dual-Endpoint 5-Oxoprolinase Assay

Objective: Distinguish between productive turnover (ring opening) and futile cycling (uncoupled ATPase activity).

Reagents & Buffer Conditions
  • Buffer: 100 mM Tris-HCl (pH 7.8), 150 mM KCl, 15 mM MgCl

    
    , 2 mM Dithiothreitol (DTT).
    
  • ATP Regeneration System: 5 mM ATP, 2 mM Phosphoenolpyruvate (PEP), 10 U/mL Pyruvate Kinase (PK).

  • Substrate: 5-oxo-L-proline (Control) or 4-Methyl-5-oxo-L-proline (Test), concentration range 1–50 mM.

Workflow Diagram

Workflow Step1 STEP 1: Reaction Assembly Mix Enzyme + Buffer + ATP System + 4-Methyl-5-oxo-L-proline Step2 STEP 2: Incubation 37°C for 30-60 mins Step1->Step2 Split Step2->Split Branch1 Endpoint A: ATPase Activity (Measure ADP Formation) Split->Branch1 Branch2 Endpoint B: Ring Opening (Measure Glutamate Formation) Split->Branch2 Method1 Pyruvate Kinase/LDH Coupled Assay (A340nm) Branch1->Method1 Method2 Glutamate Dehydrogenase (GDH) Assay (A340nm or Fluor) Branch2->Method2

Figure 2: Dual-endpoint workflow to verify uncoupling effects of the 4-methyl analog.

Step-by-Step Methodology
  • Preparation:

    • Prepare the Master Mix containing Buffer, KCl, MgCl

      
      , ATP, and the ATP regeneration system.
      
    • Critical Step: If using the PK/LDH coupled readout for real-time ATPase monitoring, add NADH (0.2 mM) and Lactate Dehydrogenase (LDH) to the mix.

  • Initiation:

    • Add 5-oxoprolinase enzyme to initiate the reaction.

    • Run parallel reactions:

      • A (Control): 5-oxo-L-proline (10 mM).

      • B (Test): 4-Methyl-5-oxo-L-proline (10 mM).

      • C (Inhibition): 5-oxo-L-proline (10 mM) + 4-Methyl-5-oxo-L-proline (10 mM).

  • Endpoint A (ATPase Activity):

    • Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD

      
       via LDH).
      
    • Result: 4-Methyl-5-oxo-L-proline will show a rate of NADH oxidation, confirming it stimulates ATP hydrolysis.

  • Endpoint B (Glutamate Production):

    • Aliquot samples at

      
       min.
      
    • Heat inactivate (95°C for 5 min) to stop the reaction.

    • Add Glutamate Dehydrogenase (GDH) and NAD

      
      .
      
    • Measure the increase in absorbance at 340 nm (formation of NADH) or fluorescence (Ex 340/Em 460).

    • Result: The 4-Methyl sample will show significantly lower Glutamate generation compared to the Control, despite the ATPase activity observed in Endpoint A.

Data Interpretation[2][3][4][5][6][7][8][9][10][11]
  • High ATPase / Low Glutamate: Indicates Uncoupling . This is the expected signature for 4-Methyl-5-oxo-L-proline.

  • Low ATPase / Low Glutamate: Indicates Non-binding or Pure Inhibition (like Imidazolidone derivatives).

  • Inhibition Calculation: In Reaction C (Mix), the % inhibition is calculated based on the reduction of Glutamate production relative to Reaction A, not necessarily the reduction in ATPase activity.

References

  • Van Der Werf, P., Orlowski, M., & Meister, A. (1971). Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate)

    
    -glutamyl cycle. Proceedings of the National Academy of Sciences, 68(12), 2982-2985. 
    
  • Griffith, O. W., & Meister, A. (1977). Selective inhibition of

    
    -glutamyl-cycle enzymes by substrate analogs. Proceedings of the National Academy of Sciences, 74(8), 3330-3334. 
    
  • Williamson, J. M., & Meister, A. (1982). New substrates of 5-oxo-L-prolinase. Journal of Biological Chemistry, 257(20), 12039-12045.

  • Seddon, A. P., Li, L. Y., & Meister, A. (1984). Resolution of 5-oxo-L-prolinase into a 5-oxo-L-proline-dependent ATPase and a coupling protein. Journal of Biological Chemistry, 259(13), 8091-8094.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-5-oxo-L-proline
Reactant of Route 2
4-Methyl-5-oxo-L-proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.